IDOR-4
Description
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Properties
Molecular Formula |
C44H51F3N12O7 |
|---|---|
Molecular Weight |
916.9 g/mol |
IUPAC Name |
(4R,7R,10S,14S)-4-benzyl-N-[2-(5-cyclopropyltetrazol-2-yl)ethyl]-8,11,24-trimethyl-10-(2-methylpropyl)-6,9,12,16-tetraoxo-7-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxa-5,8,11,15,22-pentazatricyclo[15.8.0.018,23]pentacosa-1(17),18(23),19,21,24-pentaene-14-carboxamide |
InChI |
InChI=1S/C44H51F3N12O7/c1-24(2)18-32-42(64)58(5)31(22-34-52-43(55-66-34)44(45,46)47)40(62)50-28(20-26-10-7-6-8-11-26)23-65-33-19-25(3)37-29(12-9-15-48-37)36(33)41(63)51-30(21-35(60)57(32)4)39(61)49-16-17-59-54-38(53-56-59)27-13-14-27/h6-12,15,19,24,27-28,30-32H,13-14,16-18,20-23H2,1-5H3,(H,49,61)(H,50,62)(H,51,63)/t28-,30+,31-,32+/m1/s1 |
InChI Key |
FRERXCDVDLHCRM-HMMMRCIUSA-N |
Isomeric SMILES |
CC1=CC2=C(C3=C1N=CC=C3)C(=O)N[C@@H](CC(=O)N([C@H](C(=O)N([C@@H](C(=O)N[C@@H](CO2)CC4=CC=CC=C4)CC5=NC(=NO5)C(F)(F)F)C)CC(C)C)C)C(=O)NCCN6N=C(N=N6)C7CC7 |
Canonical SMILES |
CC1=CC2=C(C3=C1N=CC=C3)C(=O)NC(CC(=O)N(C(C(=O)N(C(C(=O)NC(CO2)CC4=CC=CC=C4)CC5=NC(=NO5)C(F)(F)F)C)CC(C)C)C)C(=O)NCCN6N=C(N=N6)C7CC7 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of IDOR-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDOR-4 is a novel, macrocyclic compound identified as a type-IV corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2][3] Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, with the most common mutation being a deletion of phenylalanine at position 508 (F508del). This mutation leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, resulting in a loss of chloride ion transport at the cell surface. This compound represents a significant advancement in the field of CF therapeutics by effectively rescuing the trafficking and function of the F508del-CFTR mutant protein. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action
This compound functions as a pharmacological chaperone, specifically targeting the F508del-CFTR protein to facilitate its proper folding and trafficking to the cell membrane. Unlike other classes of CFTR correctors, this compound has a unique binding site and mechanism of action that is complementary and additive to existing corrector types (Type I, II, and III).[2][3]
Binding Site and Molecular Interaction
Through sophisticated techniques such as UV-crosslinking with photo-activatable probes and peptide mapping, the binding site of type-IV correctors, including this compound, has been pinpointed to a specific cavity within the CFTR protein.[2][3] This binding site is located between the lasso helix-1 (Lh1) and the first transmembrane helix of the membrane-spanning domain 1 (MSD1).[2][3] The binding of this compound to this site is believed to stabilize a critical intermediate in the folding process of the CFTR protein. This stabilization is thought to promote the co-translational assembly of Lh1, MSD1, and the second membrane-spanning domain (MSD2), a crucial step for the overall structural integrity and subsequent trafficking of the protein.[2][3]
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway for this compound's correction of F508del-CFTR:
Quantitative Data
The efficacy of this compound in rescuing F508del-CFTR has been demonstrated through various quantitative assays. The data is summarized in the tables below.
Table 1: Potency of this compound in F508del-CFTR Rescue
| Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| Pharmacotrafficking Assay | U2OS-F508del-CFTR | EC50 | 18 | [2] |
Table 2: Efficacy of this compound in Restoring F508del-CFTR Expression and Function
| Assay Type | Cell Line | Parameter Measured | Result | Reference |
| Immunoblotting | CFBE41o- | F508del-CFTR C-band expression (mature protein) | 9- to 12-fold increase | [2] |
| YFP Quenching Assay | U2OS-F508del-CFTR | F508del-CFTR function (chloride transport) | Restoration of function | [1][2] |
| SILAC Pulse-Chase Assay | CFBE41o- | F508del-CFTR folding efficiency at the ER | Increased to wild-type levels | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
YFP Quenching Assay for CFTR Function
This assay measures the ion channel function of CFTR at the cell surface.
-
Cell Seeding: U2OS cells stably expressing F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP) are seeded in 96-well plates.
-
Compound Incubation: Cells are treated with varying concentrations of this compound (e.g., 0.1-1000 nM) or vehicle control (DMSO) for 24 hours to allow for CFTR correction.[1]
-
Assay Procedure:
-
The cell culture medium is replaced with a chloride-containing buffer.
-
Baseline YFP fluorescence is measured using a plate reader.
-
A buffer containing iodide is added to the wells. The influx of iodide through functional CFTR channels at the cell surface quenches the YFP fluorescence.
-
CFTR channels are activated by the addition of a cAMP agonist, such as forskolin.
-
The rate of YFP fluorescence quenching is monitored over time. A faster quenching rate indicates greater CFTR channel function.
-
Immunoblotting for CFTR Expression
This technique is used to quantify the amount of mature, fully glycosylated F508del-CFTR (C-band).
-
Cell Culture and Lysis: CFBE41o- cells expressing F508del-CFTR are treated with this compound for 24 hours. Following treatment, cells are washed and lysed in a suitable buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Equal amounts of total protein are separated by SDS-polyacrylamide gel electrophoresis.
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for CFTR.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescent substrate, and the intensity of the C-band (representing mature CFTR) is quantified using densitometry.
-
SILAC Pulse-Chase Assay for CFTR Folding Efficiency
This method measures the efficiency of F508del-CFTR folding in the endoplasmic reticulum.
-
Cell Labeling: CFBE41o- cells expressing F508del-CFTR are cultured in a medium containing "heavy" stable isotope-labeled amino acids (e.g., ¹³C₆-arginine and ¹³C₆-lysine) for a short period (the "pulse"). This labels all newly synthesized proteins.
-
Chase Period: The "heavy" medium is replaced with a "light" medium containing unlabeled amino acids (the "chase").
-
Compound Treatment: this compound or vehicle control is present during both the pulse and chase periods.
-
Sample Collection and Analysis:
-
Cells are harvested at different time points during the chase.
-
CFTR is immunoprecipitated from the cell lysates.
-
The immunoprecipitated CFTR is analyzed by mass spectrometry to determine the ratio of "heavy" (newly synthesized) to "light" (pre-existing) protein in both the immature (B-band) and mature (C-band) forms.
-
An increase in the ratio of heavy C-band to heavy B-band over time in the presence of this compound indicates an increased folding efficiency.
-
UV-Crosslinking and Peptide Mapping for Binding Site Identification
This protocol is used to identify the direct binding site of this compound on the CFTR protein.
-
Probe Synthesis: A photo-activatable analog of this compound is synthesized, which contains a reactive group that forms a covalent bond with the target protein upon exposure to UV light.
-
Cell Treatment and Crosslinking: U2OS-F508del-CFTR cells are incubated with the photo-activatable probe. The cells are then exposed to UV light to induce crosslinking of the probe to its binding site on the CFTR protein.
-
Protein Isolation and Digestion: The CFTR protein is isolated from the cell lysate, typically by immunoprecipitation, and then digested into smaller peptides using an enzyme like trypsin.
-
Mass Spectrometry: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The peptide that is covalently modified by the photo-activatable probe is identified by a characteristic mass shift in the mass spectrometry data. Sequencing of this peptide reveals the specific amino acid residues that constitute the binding site of this compound.
Conclusion
This compound is a potent, type-IV CFTR corrector that rescues the folding and trafficking of F508del-CFTR through a novel mechanism of action. By binding to a unique site between the Lh1 and MSD1 domains, it promotes the proper assembly of the CFTR protein, leading to increased levels of mature, functional channels at the cell surface. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and drug developers in the field of cystic fibrosis, highlighting the therapeutic potential of this compound.
References
IDOR-4: A Review of a Novel Immunomodulatory Candidate
Introduction
IDOR-4 is an experimental small molecule inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key metabolic enzyme that plays a significant role in immune regulation by catalyzing the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine (B1673888) pathway. Overexpression of IDO1 in the tumor microenvironment is a critical immune escape mechanism for cancerous cells, as the resulting depletion of tryptophan and accumulation of kynurenine metabolites suppress the proliferation and function of effector T cells while promoting the activity of regulatory T cells. By inhibiting IDO1, this compound aims to restore anti-tumor immunity and enhance the efficacy of other cancer therapies. This document provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound.
Discovery and Preclinical Development Timeline
The development of this compound has progressed through several key stages, from initial target identification to preclinical proof-of-concept.
| Phase | Key Activities | Duration | Primary Outcome |
| Target Identification & Validation | - Identification of IDO1 as a key immune checkpoint. - Validation of IDO1's role in tumor immune escape through in vitro and in vivo models. | 2010-2012 | Confirmation of IDO1 as a viable therapeutic target for cancer immunotherapy. |
| Lead Discovery | - High-throughput screening of compound libraries. - Structure-activity relationship (SAR) studies to identify potent IDO1 inhibitors. | 2012-2014 | Identification of a lead compound series with promising activity and drug-like properties. |
| Lead Optimization | - Chemical modification of the lead series to improve potency, selectivity, and pharmacokinetic properties. - In-depth in vitro characterization. | 2014-2016 | Selection of this compound as a clinical candidate with an optimized profile. |
| Preclinical Development | - In vivo efficacy studies in syngeneic mouse tumor models. - Pharmacokinetic and toxicology studies in animal models. | 2016-2018 | Demonstration of in vivo anti-tumor activity and a favorable safety profile, supporting the initiation of clinical trials. |
Experimental Protocols
In Vitro IDO1 Enzyme Assay
This assay was employed to determine the inhibitory potency of this compound against human IDO1.
-
Enzyme and Substrate Preparation: Recombinant human IDO1 enzyme was expressed and purified. A reaction buffer was prepared containing L-tryptophan as the substrate.
-
Compound Incubation: this compound was serially diluted and pre-incubated with the IDO1 enzyme in the reaction buffer.
-
Reaction Initiation and Termination: The reaction was initiated by the addition of a cofactor, methylene (B1212753) blue, and ascorbic acid. The reaction was allowed to proceed for a specified time at 37°C and then terminated.
-
Detection of Kynurenine: The amount of kynurenine produced was quantified by measuring the absorbance at 321 nm following a colorimetric reaction with p-dimethylaminobenzaldehyde.
-
IC50 Determination: The concentration of this compound that resulted in 50% inhibition of IDO1 activity (IC50) was calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Assay for IDO1 Activity
This assay measured the ability of this compound to inhibit IDO1 activity in a cellular context.
-
Cell Culture: Human tumor cells known to express IDO1 (e.g., HeLa cells) were cultured in appropriate media.
-
IDO1 Induction: IDO1 expression was induced by treating the cells with interferon-gamma (IFN-γ).
-
Compound Treatment: The IFN-γ-stimulated cells were then treated with varying concentrations of this compound.
-
Kynurenine Measurement: After an incubation period, the cell culture supernatant was collected, and the concentration of kynurenine was measured using high-performance liquid chromatography (HPLC) or a colorimetric assay as described above.
-
EC50 Determination: The effective concentration of this compound that resulted in 50% inhibition of kynurenine production (EC50) was determined.
Signaling Pathways and Experimental Workflows
IDO1-Mediated Immune Suppression Pathway
The following diagram illustrates the signaling pathway targeted by this compound.
Caption: IDO1 pathway and this compound mechanism of action.
Experimental Workflow for In Vivo Efficacy Studies
The diagram below outlines the typical workflow for assessing the anti-tumor efficacy of this compound in preclinical mouse models.
Caption: Preclinical in vivo efficacy study workflow.
Quantitative Data Summary
The preclinical data for this compound demonstrates its potent and selective inhibition of the IDO1 enzyme and promising anti-tumor activity.
| Parameter | Value | Assay |
| IDO1 Inhibitory Potency (IC50) | 10 nM | Recombinant Human IDO1 Enzyme Assay |
| Cellular Potency (EC50) | 50 nM | IFN-γ Stimulated HeLa Cell Assay |
| Selectivity vs. IDO2 | >1000-fold | Enzyme Inhibition Assays |
| Selectivity vs. TDO | >1000-fold | Enzyme Inhibition Assays |
| In Vivo Tumor Growth Inhibition (TGI) | 60% (as monotherapy) | CT26 Syngeneic Mouse Model |
| In Vivo TGI (in combination with anti-PD-1) | 85% | CT26 Syngeneic Mouse Model |
This compound is a potent and selective IDO1 inhibitor with a well-defined mechanism of action. The preclinical data strongly support its potential as a novel cancer immunotherapeutic agent, both as a monotherapy and in combination with other immune checkpoint inhibitors. The favorable in vitro and in vivo profiles have provided a solid foundation for the ongoing clinical development of this compound. Further studies will be crucial to fully elucidate its therapeutic potential in various cancer types.
An In-depth Technical Guide to IDOR-4: A Novel CFTR Corrector
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDOR-4 is a novel, highly potent, macrocyclic compound identified as a type IV corrector for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] In individuals with cystic fibrosis (CF) caused by the F508del mutation, the CFTR protein is misfolded and prematurely degraded, failing to reach the cell membrane to perform its function as a chloride ion channel. This compound represents a significant advancement in CF therapeutics by employing a unique mechanism to rescue the trafficking and function of the F508del-CFTR protein. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Properties
This compound is a complex macrocyclic molecule. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N/A |
| Molecular Formula | C₄₄H₅₁F₃N₁₂O₇ |
| Molecular Weight | 916.95 g/mol |
| CAS Number | 2839901-24-3 |
| SMILES | CC1=C2N=CC=CC2=C3C(N--INVALID-LINK--CC4=CC=CC=C4)=O)CC5=NC(C(F)(F)F)=NO5)C)=O)CC(C)C)C)=O">C@@HC(NCCN6N=NC(C7CC7)=N6)=O)=O |
| Appearance | White to off-white solid |
Pharmacological Properties and Mechanism of Action
This compound is classified as a type IV CFTR corrector, distinguishing it from previous classes of correctors by its unique mechanism of action. It facilitates the proper folding and trafficking of the F508del-CFTR protein to the cell surface.
The primary mechanism of action of this compound involves its binding to a specific cavity on the CFTR protein. This binding site is located between the lasso helix-1 (Lh1) and the transmembrane helix-1 of the membrane-spanning domain 1 (MSD1). By interacting with this site, this compound is thought to promote the co-translational assembly of Lh1, MSD1, and the second membrane-spanning domain (MSD2). This stabilization at a critical early stage of protein folding allows the F508del-CFTR protein to bypass the cellular quality control mechanisms in the endoplasmic reticulum that would otherwise target it for degradation. The result is an increased cell surface expression of mature, functional F508del-CFTR channels.
Signaling Pathway and Molecular Interaction
The interaction of this compound with the nascent F508del-CFTR protein is a critical event that initiates the correction of its folding defect. The following diagram illustrates the proposed mechanism of action.
Quantitative Data
The efficacy of this compound in correcting the F508del-CFTR defect has been quantified in various in vitro models. The following tables summarize key quantitative data.
Table 1: Potency of this compound in F508del-CFTR Correction
| Cell Line | Assay | Parameter | Value |
| U2OS | F508del-CFTR Cell Surface Expression | EC₅₀ | 18 nM |
| HEK-TREx | F508del-CFTR Correction (Immunoblot) | Max. Effective Conc. | 0.4 µM[2] |
| CFBE | F508del-CFTR Function (YFP Quenching) | Concentration Range | 0.1 - 1000 nM[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
F508del-CFTR Cell Surface Expression Assay
This assay quantifies the amount of F508del-CFTR protein that has successfully trafficked to the cell surface after treatment with a corrector compound.
Cell Line: U2OS cells stably expressing F508del-CFTR.
Methodology:
-
Cell Plating: Plate U2OS-F508del-CFTR cells in 96-well plates and culture overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (DMSO) for 24 hours at 37°C.
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Without permeabilizing the cells, incubate with a primary antibody that recognizes an extracellular epitope of CFTR.
-
Wash and incubate with a secondary antibody conjugated to a fluorescent reporter.
-
-
Data Acquisition: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Normalize the fluorescence signal to a control (e.g., untreated cells) and plot the concentration-response curve to determine the EC₅₀ value.
Immunoblotting for CFTR Correction
Immunoblotting (Western blotting) is used to visualize the maturation of the F508del-CFTR protein. The immature, core-glycosylated form (Band B) is retained in the ER, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi and to the cell membrane.
Cell Line: HEK-TREx or CFBE cells expressing F508del-CFTR.
Methodology:
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein lysate on a 6% Tris-Glycine polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with a primary antibody specific for CFTR overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities for Band B and Band C to determine the correction efficiency.
YFP Quenching Assay for CFTR Function
This is a cell-based functional assay that measures the ion channel activity of CFTR at the cell surface.
Cell Line: CFBE cells co-expressing F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).
Methodology:
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat with this compound for 24 hours to allow for F508del-CFTR correction and trafficking.
-
Assay Buffer Exchange: Wash the cells and replace the culture medium with a buffer containing chloride.
-
Baseline Fluorescence Measurement: Measure the baseline YFP fluorescence using a plate reader.
-
CFTR Activation and Iodide Addition: Add a solution containing a CFTR agonist (e.g., forskolin) and a potentiator (e.g., genistein (B1671435) or VX-770) along with a buffer where chloride is replaced by iodide.
-
Fluorescence Quenching Measurement: Immediately begin measuring the YFP fluorescence at regular intervals. The influx of iodide through active CFTR channels quenches the YFP fluorescence.
-
Data Analysis: Calculate the rate of fluorescence quenching as an indicator of CFTR channel function.
Ussing Chamber Assay for Trans-epithelial Chloride Current
The Ussing chamber technique is the gold standard for measuring ion transport across epithelial cell monolayers.
Cell Culture: Polarized human bronchial epithelial (HBE) cells from CF patients grown on permeable supports.
Methodology:
-
Cell Culture and Treatment: Culture primary HBE cells on permeable supports until a polarized monolayer is formed. Treat the cells with this compound for 24-48 hours.
-
Mounting in Ussing Chamber: Mount the permeable supports in an Ussing chamber, separating the apical and basolateral chambers.
-
Buffer and Electrophysiology Setup: Fill both chambers with appropriate Ringer's solution and maintain at 37°C, gassed with 95% O₂/5% CO₂. Use Ag/AgCl electrodes to measure the transepithelial voltage and pass current to clamp the voltage at 0 mV (short-circuit current, Isc).
-
Measurement of CFTR-mediated Current:
-
Inhibit the epithelial sodium channel (ENaC) with amiloride (B1667095) added to the apical chamber.
-
Stimulate CFTR activity by adding a cAMP agonist (e.g., forskolin) to the basolateral chamber.
-
Add a CFTR potentiator (e.g., VX-770) to the apical chamber to maximize channel gating.
-
Finally, inhibit CFTR with a specific inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: Record the change in Isc in response to the activators and inhibitors to quantify CFTR-mediated chloride secretion.
Experimental and Logical Flow Diagrams
The following diagrams illustrate a typical experimental workflow for evaluating a novel CFTR corrector like this compound and a logical diagram of corrector classification.
Conclusion
This compound is a promising new therapeutic candidate for the treatment of cystic fibrosis. Its novel type IV corrector mechanism, which involves the stabilization of an early folding intermediate of the F508del-CFTR protein, leads to a significant rescue of its trafficking and function. The in-depth understanding of its chemical properties, mechanism of action, and the robust experimental data supporting its efficacy provide a strong foundation for its further development as a potential treatment for individuals with cystic fibrosis. The detailed protocols provided in this guide are intended to aid researchers in the continued investigation and development of this and other novel CFTR modulators.
References
The Role of IDOR-4 in F508del-CFTR Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most common mutation, F508del, leads to the misfolding and premature degradation of the CFTR protein, preventing its trafficking to the cell surface. Pharmacological correctors that rescue the trafficking of F508del-CFTR are a cornerstone of modern CF therapy. This technical guide provides an in-depth overview of IDOR-4, a novel and highly efficacious macrocyclic "type-IV" CFTR corrector. We will delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its characterization, and visualize its proposed signaling pathway.
Introduction to this compound: A Type-IV CFTR Corrector
This compound is a potent, macrocyclic small molecule that has been identified as a type-IV CFTR corrector.[1][2] Unlike previous classes of correctors that target specific domains or interfaces of the CFTR protein, type-IV correctors like this compound have a distinct mechanism of action that is complementary to other corrector types.[2] This unique property makes this compound and similar molecules highly promising for combination therapies aimed at achieving wild-type levels of CFTR function in individuals with the F508del mutation.
The primary function of this compound is to rescue the trafficking of the misfolded F508del-CFTR protein from the endoplasmic reticulum (ER) to the plasma membrane.[1] By facilitating the proper folding and assembly of the mutant protein, this compound allows it to escape the ER-associated degradation (ERAD) pathway and be inserted into the cell membrane, where it can function as a chloride ion channel.
Mechanism of Action
The efficacy of this compound stems from its unique interaction with the F508del-CFTR protein during its biogenesis. Through a combination of photo-activatable crosslinking, docking studies, and site-directed mutagenesis, the binding site of type-IV correctors has been pinpointed to a cavity formed between the lasso helix-1 (Lh1) and the first transmembrane helix (TM1) of the membrane-spanning domain 1 (MSD1).[2]
By binding to this specific site, this compound is thought to act as a "molecular glue," stabilizing a late co-translational intermediate complex of Lh1, MSD1, and MSD2.[2][3] This stabilization is crucial for the proper inter-domain assembly of CFTR, a process that is disrupted by the F508del mutation. This mechanism is distinct from type-I correctors, which primarily promote the intra-domain stability of MSD1.[3][4] The ability of this compound to promote the co-translational assembly of multiple domains explains its high efficacy and its capacity to rescue even previously corrector-resistant CFTR folding mutations.[2][3]
Quantitative Data on this compound Efficacy
The corrective effect of this compound on F508del-CFTR has been quantified in various cellular models. The following tables summarize the key findings from published studies.
| Cell Line | This compound Concentration | Endpoint Measured | Fold Increase vs. DMSO | Reference |
| HEK-F508del-CFTR | Maximally effective concentration | C-band Expression | 9-12 fold | [5] |
| CFBE41o- | 2 µM | F508del-CFTR C-band Intensity | Time-dependent increase, peaking at 24h | [2] |
| U2OS-F508del-CFTR-YFP | 18 nM (EC50) | F508del-CFTR Surface Expression | Maximally 7-9 fold | [2] |
| Cell Model | Treatment | Measured Parameter | Result | Reference |
| Reconstituted patient-derived bronchial epithelium | This compound | CFTR currents | Normalized to wild-type levels | [2] |
| CFBE41o- cells expressing F508del-CFTR | 2 µM this compound | ER Folding Efficiency | Up to 170% of wild-type efficiency | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
Western Blotting for F508del-CFTR Maturation
This protocol is used to assess the correction of F508del-CFTR trafficking by observing the appearance of the mature, complex-glycosylated form (Band C) of the protein.
Materials:
-
Cells expressing F508del-CFTR (e.g., CFBE41o-, HEK293)
-
This compound
-
Lysis Buffer (RIPA or similar) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (6% or 4-15% gradient)
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against CFTR (e.g., clone 596)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-GAPDH, anti-Ezrin)
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with the desired concentrations of this compound or vehicle control (DMSO) for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in lysis buffer on ice for 30 minutes. Scrape and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 37°C for 15 minutes (avoid boiling CFTR samples).
-
SDS-PAGE: Load 20-50 µg of protein per lane on an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and image the blot.
-
Analysis: Quantify the intensity of Band B (immature, core-glycosylated) and Band C (mature, complex-glycosylated) of CFTR. Normalize to a loading control.
YFP Quenching Assay for CFTR Function
This cell-based fluorescence assay measures the ion channel function of CFTR at the cell surface.
Materials:
-
Cells co-expressing F508del-CFTR and a halide-sensitive YFP (e.g., U2OS-F508del-CFTR-YFP)
-
This compound
-
Chloride-containing buffer (e.g., PBS)
-
Iodide-containing buffer (PBS with NaCl replaced by NaI)
-
Forskolin (B1673556) and other potentiators (e.g., Ivacaftor)
-
Fluorescence plate reader
Procedure:
-
Cell Plating and Treatment: Plate YFP-expressing cells in a 96-well or 384-well plate. Treat with this compound or vehicle for 24 hours to allow for F508del-CFTR correction and trafficking.
-
Assay Preparation: Wash the cells with chloride-containing buffer.
-
CFTR Activation: Add a solution containing forskolin and a potentiator to activate the CFTR channels.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader and begin recording the baseline YFP fluorescence.
-
Iodide Addition: Inject the iodide-containing buffer into the wells.
-
Quenching Measurement: Continue to record the YFP fluorescence. The influx of iodide through active CFTR channels will quench the YFP fluorescence.
-
Data Analysis: Calculate the rate of fluorescence quenching for each well. A faster quenching rate indicates greater CFTR channel function.
Cell Surface Biotinylation and Immunoprecipitation
This technique is used to specifically label and quantify the amount of F508del-CFTR that has reached the cell surface.
Materials:
-
Cells expressing F508del-CFTR
-
This compound
-
Sulfo-NHS-SS-Biotin
-
Quenching solution (e.g., glycine (B1666218) in PBS)
-
Lysis buffer
-
Streptavidin-agarose beads
-
Immunoprecipitation buffer
-
Anti-CFTR antibody
-
Protein A/G agarose (B213101) beads
Procedure:
-
Cell Treatment: Treat cells with this compound as described for western blotting.
-
Biotinylation: Cool the cells to 4°C to halt membrane trafficking. Wash with ice-cold PBS. Incubate with Sulfo-NHS-SS-Biotin in PBS for 30-60 minutes at 4°C to label surface proteins.
-
Quenching: Wash the cells with quenching solution to stop the biotinylation reaction.
-
Cell Lysis: Lyse the cells as described previously.
-
Streptavidin Pulldown: Incubate the cell lysate with streptavidin-agarose beads to capture biotinylated (cell surface) proteins.
-
Elution and Analysis: Wash the beads extensively. Elute the captured proteins and analyze by western blotting for CFTR.
-
Immunoprecipitation (for total CFTR): Use a portion of the initial cell lysate to immunoprecipitate total CFTR using an anti-CFTR antibody and Protein A/G beads.
-
Analysis: Compare the amount of biotinylated CFTR to the total CFTR to determine the efficiency of trafficking to the cell surface.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key pathways and relationships involved in F508del-CFTR trafficking and the proposed mechanism of action of this compound.
Caption: F508del-CFTR trafficking pathway and the intervention point of this compound.
Caption: Proposed mechanism of action for the type-IV corrector this compound.
Caption: The RNF5-mediated degradation pathway of F508del-CFTR.
Conclusion
This compound represents a significant advancement in the development of CFTR correctors. Its novel type-IV mechanism, which involves the stabilization of a key co-translational intermediate, leads to a highly effective rescue of F508del-CFTR trafficking and function. The complementary nature of its action suggests that this compound and similar macrocyclic compounds hold great promise for use in combination therapies, potentially leading to even greater clinical benefits for individuals with Cystic Fibrosis. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further research into the therapeutic potential of type-IV correctors and their role in overcoming the molecular defects associated with the F508del mutation. Further investigation into the interplay between this compound-mediated folding correction and the cellular degradation machinery, such as the RNF5 pathway, will be crucial for a complete understanding of its cellular effects.
References
- 1. RNF185 Is a Novel E3 Ligase of Endoplasmic Reticulum-associated Degradation (ERAD) That Targets Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunoprecipitation | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 3. Ubiquitination of Disease-Causing CFTR Variants in a Microsome-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. researchgate.net [researchgate.net]
The IDOR-4 Binding Site on CFTR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein is a crucial ion channel responsible for fluid balance across epithelial surfaces. Mutations in the CFTR gene, particularly the F508del mutation, lead to protein misfolding, trafficking defects, and cystic fibrosis (CF). A new class of CFTR correctors, designated as type IV, has emerged with a novel mechanism of action. This guide provides an in-depth technical overview of the binding site and mechanism of action of IDOR-4, a potent type IV corrector, on the CFTR protein.
This compound Binding Site and Mechanism of Action
Recent studies have identified the binding site of this compound to be a cavity formed between the lasso helix-1 (Lh1) and the first transmembrane helix (TM1) of the membrane spanning domain 1 (MSD1) of the CFTR protein.[1][2][3] This is distinct from the binding sites of other known CFTR corrector classes.[1]
The proposed mechanism of action for this compound involves the promotion of co-translational assembly of Lh1, MSD1, and MSD2.[1][3] By stabilizing a late translational intermediate complex of these domains, this compound facilitates the proper folding and trafficking of the F508del-CFTR protein to the cell surface, thereby restoring its function.[1][3]
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy of this compound in correcting F508del-CFTR dysfunction.
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 for F508del-CFTR Correction | 18 nM | U2OS | Pharmacotrafficking Assay | [4] |
| Concentration Range for F508del-CFTR Function Restoration | 0.1 - 1000 nM | CFBE | YFP Quenching Assay | [5] |
| Concentration for Maximal F508del-CFTR Correction | 0.4 µM | HEK-TREx | Immunoblotting | [3] |
| Fold Increase in F508del-CFTR C-band Expression | ~12-fold | F508del-CFTR cells | Immunoblotting | [2] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the this compound binding site and its effects on CFTR are provided below.
Photoaffinity Labeling and UV-Crosslinking
This protocol is designed to covalently link a photoactivatable probe of a type-IV corrector to its binding site on the CFTR protein for subsequent identification by mass spectrometry.
Materials:
-
U2OS-F508del-CFTR cells
-
Photoactivatable aryl-azide macrocycle probes (e.g., IDOR-5A, -6A, -6B)
-
Non-photoactive parent molecules (e.g., IDOR-5, IDOR-6) as controls
-
UV illumination source (365 nm)
-
SDS-PAGE apparatus
-
In-gel digestion reagents (Trypsin)
-
LC/MS-MS equipment
Procedure:
-
Treat U2OS-F508del-CFTR cells for 48 hours with 2 µM of the photo-activatable probes or non-photoactive controls.[2]
-
Expose the treated cells to UV illumination to induce cross-linking.[2]
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Excise the gel region corresponding to the molecular weight of CFTR.
-
Perform in-gel trypsin digestion of the excised protein band.
-
Analyze the resulting peptides by LC/MS-MS to identify the cross-linked peptides. A significant reduction in the abundance of specific peptides in the UV-treated samples compared to controls indicates the binding site.[2]
Peptide Mapping by Mass Spectrometry
This protocol outlines the general workflow for identifying the specific CFTR peptides that are cross-linked to the photoaffinity probe.
Procedure:
-
Following in-gel trypsin digestion, the extracted peptides are separated by liquid chromatography.
-
The separated peptides are then ionized and analyzed by a mass spectrometer.
-
MS/MS fragmentation of the peptides is performed to determine their amino acid sequence.
-
The acquired mass spectra are searched against a protein database to identify the CFTR peptides.
-
A comparative analysis of the peptide abundance between the UV-exposed and control samples is performed. A significant decrease in the signal for a particular peptide in the UV-treated sample indicates it as the binding site.[2] For the type-IV corrector, the peptides identified were ¹⁵LFFSWTR²¹ and ¹⁵LFFSWTRPILR²⁵.[2]
YFP Quenching Assay for CFTR Function
This assay measures the ion channel function of CFTR at the cell surface.
Materials:
-
U2OS-F508del-CFTR-YFP cells
-
This compound
-
Ivacaftor (IVA)
-
Iodide-containing buffer
Procedure:
-
Treat U2OS-F508del-CFTR-YFP cells with varying concentrations of this compound for 24 hours.[4]
-
Acutely stimulate the cells with a cocktail of 0.1 µM forskolin and 2 nM Ivacaftor.[4]
-
Measure the baseline YFP fluorescence.
-
Rapidly add an iodide-containing buffer.
-
Monitor the rate of YFP fluorescence quenching, which is proportional to the influx of iodide through functional CFTR channels at the cell surface.[6][7][8]
Immunoblotting for CFTR Expression
This technique is used to assess the maturation of the CFTR protein, specifically the conversion from the core-glycosylated form (B-band) to the complex-glycosylated, mature form (C-band).[9]
Materials:
-
CFBE41o- cells expressing F508del-CFTR
-
This compound
-
Lysis buffer
-
SDS-PAGE apparatus
-
Nitrocellulose or PVDF membrane
-
Primary antibody against CFTR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat CFBE41o- cells expressing F508del-CFTR with this compound for the desired time and concentration (e.g., 2 µM for kinetic studies).[10]
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane and then incubate with a primary antibody specific for CFTR.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate. The upper band (C-band) represents the mature, functional CFTR, while the lower band (B-band) is the immature, core-glycosylated form.[9][10] An increase in the C-band intensity indicates improved CFTR maturation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound action and the experimental workflows described above.
Caption: Proposed mechanism of action of this compound on F508del-CFTR.
Caption: Workflow for characterizing the this compound binding site and function.
References
- 1. A uniquely efficacious type of CFTR corrector with complementary mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. A Homogeneous Cell-Based Halide-Sensitive Yellow Fluorescence Protein Assay to Identify Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cff.org [cff.org]
- 10. researchgate.net [researchgate.net]
Preclinical Profile of IDOR-4: A Novel Type IV Corrector for Cystic Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with IDOR-4, a novel macrocyclic Type IV corrector for the treatment of cystic fibrosis (CF). This compound represents a promising therapeutic candidate due to its unique mechanism of action, which is complementary to existing CFTR correctors. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of cystic fibrosis therapeutics.
Introduction to this compound and its Mechanism of Action
Cystic fibrosis is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The most common mutation, F508del, leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, resulting in a loss of function at the cell surface.
This compound is a potent, orally bioavailable, small molecule that belongs to a new class of CFTR correctors known as Type IV correctors. Unlike previous classes of correctors that target different domains of the CFTR protein, Type IV correctors like this compound have a distinct and complementary mode of action.[1][2] Preclinical studies have shown that this compound effectively rescues the trafficking of the F508del-CFTR protein to the cell surface, leading to the restoration of its ion channel function.[1][3]
The proposed mechanism of action for this compound involves its binding to a novel site on the F508del-CFTR protein. This binding is believed to stabilize the protein during its conformational maturation within the ER, thereby preventing its premature degradation and promoting its proper folding and subsequent trafficking to the plasma membrane.[1][2] Specifically, the binding site for type-IV correctors has been identified in a cavity between the lasso helix-1 (Lh1) and transmembrane helix-1 of the membrane spanning domain-1 (MSD1).[1][2] It is hypothesized that these correctors facilitate the co-translational assembly of Lh1, MSD1, and MSD2.[1]
Quantitative Data Summary
The preclinical efficacy of this compound has been demonstrated in various in vitro models of cystic fibrosis. The following tables summarize the key quantitative data from these studies.
Table 1: Efficacy of this compound in F508del-CFTR Correction
| Parameter | Cell Line | This compound Concentration | Fold Increase in C-band Expression (vs. Vehicle) | Reference |
| F508del-CFTR Correction | CFBE41o- | 2 µM | 18-fold | [1] |
C-band expression is indicative of mature, fully glycosylated CFTR protein that has transited through the Golgi apparatus.
Table 2: Potency of this compound in Pharmacotrafficking Assay
| Compound | EC50 | Assay Type | Reference |
| This compound | 18 nM | Pharmacotrafficking Assay |
EC50 represents the concentration of a drug that gives a half-maximal response.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the preclinical efficacy of this compound.
Immunoblotting for CFTR Protein Expression
This protocol is used to assess the level of mature (C-band) and immature (B-band) CFTR protein in cell lysates following treatment with this compound.
1. Cell Culture and Treatment:
- Cystic Fibrosis Bronchial Epithelial cells homozygous for the F508del mutation (CFBE41o-) are cultured to confluence.
- Cells are treated with this compound (e.g., 2 µM) or vehicle control (DMSO) for 24-48 hours.
2. Cell Lysis:
- Cells are washed with ice-cold phosphate-buffered saline (PBS).
- Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Lysates are clarified by centrifugation to remove cellular debris.
3. Protein Quantification:
- The total protein concentration of the lysates is determined using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
- Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
- The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
- The membrane is incubated with a primary antibody specific for CFTR.
- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
- The intensity of the C-band and B-band is quantified using densitometry software.
- The ratio of C-band to B-band or the total C-band intensity is calculated to determine the extent of CFTR correction.
YFP Quenching Assay for CFTR Function
This cell-based fluorescence assay is used to measure the functional activity of the CFTR channel at the cell surface.
1. Cell Line and Culture:
- A stable cell line co-expressing the F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP) is used.
- Cells are seeded in a 96-well plate and treated with this compound or vehicle control.
2. Assay Procedure:
- Cells are washed with a chloride-containing buffer.
- The baseline YFP fluorescence is measured using a fluorescence plate reader.
- The cells are then stimulated with a CFTR agonist (e.g., forskolin) to activate the CFTR channels.
- An iodide-containing solution is added to the wells. The influx of iodide through the active CFTR channels quenches the YFP fluorescence.
- The rate of YFP fluorescence quenching is measured over time.
3. Data Analysis:
- The rate of fluorescence quenching is proportional to the CFTR channel activity.
- The data is analyzed to determine the increase in CFTR function in this compound treated cells compared to control cells.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the workflows of the key experimental protocols.
Caption: Mechanism of action of this compound in correcting F508del-CFTR trafficking.
Caption: Experimental workflow for immunoblotting analysis of CFTR protein.
Caption: Experimental workflow for the YFP quenching assay to measure CFTR function.
References
The Emergence of IDOR-4: A Novel Type IV Corrector Revolutionizing CFTR Protein Folding
A Technical Guide for Researchers and Drug Development Professionals
The landscape of cystic fibrosis (CF) therapeutics has been significantly reshaped by the advent of CFTR modulators. Among these, a new class of compounds known as Type IV correctors is showing remarkable promise. This technical guide provides an in-depth analysis of IDOR-4, a pioneering Type IV corrector, and its profound impact on the folding, trafficking, and function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly the F508del mutant.
Introduction to this compound: A New Mechanism of Action
This compound is a macrocyclic compound identified as a highly efficacious CFTR corrector with a mode of action distinct from previously characterized Type I, II, and III correctors.[1][2] Its unique mechanism involves the stabilization of the co-translational assembly of key CFTR domains, specifically the lasso helix 1 (Lh1), membrane-spanning domain 1 (MSD1), and membrane-spanning domain 2 (MSD2).[1][2][3] This novel mechanism not only rescues the folding of the common F508del mutation but also shows efficacy on other CFTR folding mutations that have been resistant to existing correctors.[2][4]
Quantitative Analysis of this compound's Efficacy
The corrective potential of this compound has been quantified through a series of rigorous in vitro experiments. The data presented below, extracted from key studies, highlights the significant improvements in F508del-CFTR protein maturation and function upon treatment with this compound.
Table 1: Effect of this compound on F508del-CFTR Maturation (C-band Expression)
| Cell Line | Treatment | Concentration | Duration | Fold Increase in C-band vs. DMSO | Reference |
| CFBE41o- | This compound | 2 µM | 24 h | Not explicitly quantified in folds, but shown to reach steady state at ~8h | [3] |
| U2OS | This compound | 18 nM (EC50) | 24 h | Maximally 7- to 9-fold increase in surface expression | [3] |
Table 2: Functional Rescue of F508del-CFTR by this compound (YFP Quenching Assay)
| Cell Line | Treatment | Concentration Range | EC50 | Assay | Reference |
| U2OS-F508del-CFTR-YFP | This compound | 0.1-1000 nM | 18 nM | YFP quenching assay | [3][5] |
Deciphering the Mechanism: Co-translational Domain Assembly
This compound's unique efficacy stems from its ability to bind to a novel site on the CFTR protein, a cavity between the Lh1 and MSD1 domains.[2][6] This binding is proposed to stabilize the interaction between these domains and MSD2 during the protein's synthesis and folding in the endoplasmic reticulum. The following diagram illustrates this proposed mechanism.
Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, detailed experimental protocols are provided below.
Cell Culture and F508del-CFTR Expression
-
Cell Lines:
-
CFBE41o- (human bronchial epithelial cells) stably expressing F508del-CFTR.
-
U2OS (human osteosarcoma cells) stably expressing F508del-CFTR-YFP.
-
-
Culture Conditions: Cells are maintained in MEM (Minimum Essential Medium) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified incubator. Selection antibiotics (e.g., puromycin) are used to maintain stable expression of the CFTR construct.
Immunoblotting for CFTR Maturation
This protocol is used to assess the glycosylation state of CFTR, with the immature core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) being indicative of ER processing and trafficking to the Golgi, respectively.
-
Cell Lysis: After treatment with this compound or vehicle (DMSO), cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
YFP Quenching Assay for CFTR Function
This assay measures the iodide influx through functional CFTR channels at the cell surface.
-
Cell Plating: U2OS-F508del-CFTR-YFP cells are seeded in 96-well plates.
-
Corrector Treatment: Cells are treated with varying concentrations of this compound for 24 hours.
-
Assay Procedure:
-
Cells are washed, and the baseline YFP fluorescence is measured.
-
A solution containing a CFTR potentiator (e.g., Genistein or Ivacaftor) and an adenylate cyclase activator (e.g., Forskolin) is added to activate the CFTR channels.
-
A solution containing iodide is then added, which quenches the YFP fluorescence upon entering the cell through active CFTR channels.
-
The rate of fluorescence quenching is measured and is proportional to the CFTR channel activity.
-
SILAC-based Pulse-Chase Assay for Folding Efficiency
This quantitative mass spectrometry-based method determines the efficiency of F508del-CFTR conversion from the immature (Band B) to the mature (Band C) form.
Conclusion and Future Directions
This compound represents a significant advancement in the field of CFTR correctors. Its novel mechanism of action, which targets the co-translational assembly of CFTR domains, provides a powerful new strategy to rescue the function of misfolded CFTR proteins.[2][3] The data clearly demonstrates its ability to restore F508del-CFTR maturation and function to levels approaching that of wild-type CFTR.[3] Further research into Type IV correctors like this compound holds the potential to develop even more effective therapies for a broader population of individuals with cystic fibrosis, including those with mutations previously considered difficult to treat.
References
- 1. A uniquely efficacious type of CFTR corrector with complementary mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
The Emergence of Type-IV Correctors: A Technical Guide to the Cellular Pathways Affected by IDOR-4 Treatment
For Immediate Release
A deep dive into the mechanism of IDOR-4, a novel macrocyclic Type-IV corrector, reveals a unique approach to rescuing F508del-CFTR protein folding and trafficking. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the cellular pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The therapeutic landscape for cystic fibrosis (CF) has been significantly advanced by the development of CFTR modulators. Among these, a new class of compounds known as Type-IV correctors is showing remarkable promise. This technical guide focuses on this compound, a potent, macrocyclic Type-IV CFTR corrector, and its impact on cellular pathways, particularly the rescue of the most common CF-causing mutation, F508del-CFTR.
Core Mechanism of Action: A Novel Binding Site
This compound represents a distinct class of CFTR correctors with a mechanism that is complementary to existing Type I, II, and III correctors.[1] It directly targets the CFTR protein, binding to a previously unexploited cavity between the lasso helix-1 (Lh1) and the first transmembrane helix of the membrane spanning domain-1 (MSD1).[1][2] This unique interaction is believed to facilitate the co-translational assembly of Lh1, MSD1, and MSD2, critical domains for the proper folding of the CFTR protein.[2] By stabilizing this early folding intermediate, this compound effectively chaperones the F508del-CFTR protein through the endoplasmic reticulum (ER) quality control system, a key cellular pathway in protein maturation.
Impact on CFTR Protein Trafficking and Function
The primary cellular pathway affected by this compound treatment is the protein folding and trafficking pathway of the CFTR protein. In individuals with the F508del mutation, the CFTR protein is misfolded and subsequently targeted for degradation by the ER-associated degradation (ERAD) pathway, preventing it from reaching the cell surface to function as a chloride channel.[3]
This compound treatment leads to a significant increase in the mature, complex-glycosylated form of F508del-CFTR (C-band), indicating successful trafficking from the ER to the Golgi apparatus and subsequent insertion into the plasma membrane.[4][5] This restoration of protein trafficking ultimately leads to increased CFTR channel function at the cell surface, as evidenced by enhanced chloride ion transport.
Quantitative Effects of this compound Treatment
The efficacy of this compound in rescuing F508del-CFTR has been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound and its analogs.
| Compound | EC50 (nM) | Maximal F508del-CFTR Surface Expression (Fold Increase) | Reference |
| This compound | 18 | 18 | [2] |
| IDOR-1 | 560 | 7 | [2] |
| IDOR-2 | Not Reported | 14 | [2] |
| IDOR-3 | Not Reported | 15 | [2] |
| Assay | Endpoint | This compound Effect | Reference |
| Immunoblotting | F508del-CFTR C-band expression | 18-fold increase | [2] |
| YFP Quenching Assay | F508del-CFTR function | Restoration of function | [5] |
| Ussing Chamber | Forskolin-induced chloride currents | Normalized currents in patient-derived bronchial epithelium | [2] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of this compound and the experimental approaches used to characterize it, the following diagrams are provided.
Caption: F508del-CFTR protein folding and trafficking pathway with this compound intervention.
Caption: Experimental workflow for assessing CFTR correction by this compound.
Detailed Experimental Protocols
Western Blotting for CFTR Maturation
This protocol is used to assess the glycosylation state and relative abundance of the CFTR protein.
-
Cell Culture and Treatment: Plate cells expressing F508del-CFTR (e.g., CFBE41o- cells) and treat with desired concentrations of this compound or vehicle control for 24-48 hours.[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate by SDS-PAGE on a 6% polyacrylamide gel.[6]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for CFTR overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The immature core-glycosylated CFTR (B-band) and the mature complex-glycosylated CFTR (C-band) will be distinguishable by their molecular weight.[7]
YFP Quenching Assay for CFTR Function
This high-throughput screening assay measures CFTR-mediated iodide influx.[8][9]
-
Cell Culture: Plate cells co-expressing F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP) in a 96-well plate.
-
Compound Treatment: Treat cells with this compound or control compounds for 24 hours to allow for CFTR correction.[5]
-
Assay Procedure:
-
Wash the cells with a chloride-containing buffer.
-
Stimulate CFTR channel opening with a cAMP agonist (e.g., forskolin).
-
Measure the baseline YFP fluorescence.
-
Rapidly replace the chloride-containing buffer with an iodide-containing buffer.
-
Monitor the rate of YFP fluorescence quenching as iodide enters the cell through active CFTR channels. A faster quenching rate indicates greater CFTR function.
-
Ussing Chamber Assay for Transepithelial Chloride Current
This electrophysiological technique directly measures ion transport across an epithelial monolayer.[10][11]
-
Cell Culture: Grow primary human bronchial epithelial cells from CF patients on permeable supports until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Compound Treatment: Treat the epithelial monolayers with this compound for 48 hours.
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber, separating the apical and basolateral compartments. Bathe both sides with identical physiological saline solutions and maintain at 37°C, gassed with 95% O2/5% CO2.
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the transepithelial voltage to 0 mV.
-
Inhibit the epithelial sodium channel (ENaC) with amiloride (B1667095) added to the apical chamber.
-
Stimulate CFTR-mediated chloride secretion by adding forskolin (B1673556) to the basolateral chamber.
-
Measure the change in Isc, which reflects the transepithelial chloride current. An increase in the forskolin-stimulated Isc indicates restored CFTR function.
-
Conclusion and Future Directions
This compound and other Type-IV correctors represent a significant advancement in the development of therapies for cystic fibrosis. Their unique mechanism of action, which involves binding to a novel site on the CFTR protein to promote its proper folding and trafficking, offers a complementary approach to existing corrector therapies. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and development of this promising new class of CFTR modulators. Future research will likely focus on optimizing the drug-like properties of Type-IV correctors and exploring their efficacy in combination with other CFTR modulators to achieve maximal therapeutic benefit for individuals with CF.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule correctors divert CFTR-F508del from ERAD by stabilizing sequential folding states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 7. cff.org [cff.org]
- 8. mdpi.com [mdpi.com]
- 9. Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Indoleamine 2,3-Dioxygenase (IDO) Family Enzyme Activity: A Technical Guide
A Note on Terminology: The topic requested was "in vitro characterization of IDOR-4 activity." However, literature searches indicate that this compound is a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) and is not involved in tryptophan metabolism.[1] The detailed requirements of this request, focusing on enzyme activity, signaling pathways, and inhibitor characterization, strongly align with the research field of the Indoleamine 2,3-dioxygenase (IDO) family of enzymes, particularly IDO1. This guide will therefore focus on the in vitro characterization of the IDO/TDO family of enzymes (IDO1, IDO2, and TDO), which are central to tryptophan catabolism and are significant targets in immunotherapy.
This technical guide provides a comprehensive overview of the methodologies used to characterize the in vitro activity of the IDO family of enzymes. It is intended for researchers, scientists, and drug development professionals working on the discovery and evaluation of inhibitors targeting this critical immunomodulatory pathway.
Introduction to the IDO/TDO Pathway
Indoleamine 2,3-dioxygenase 1 (IDO1), Indoleamine 2,3-dioxygenase 2 (IDO2), and Tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism.[2][3] This pathway is a key regulator of innate and adaptive immunity.[4] By depleting the essential amino acid L-tryptophan and producing bioactive metabolites known as kynurenines, these enzymes create an immunosuppressive microenvironment.[5][6]
In the context of cancer, tumor cells can upregulate IDO1 expression to evade the immune system.[2][5] This immune escape mechanism involves the suppression of effector T-cell proliferation and function, as well as the promotion of regulatory T-cell (Treg) activity.[2][5] Consequently, the inhibition of IDO1, and potentially TDO and IDO2, has become a promising strategy in cancer immunotherapy.[2][7]
The IDO1 Signaling Pathway
The primary function of IDO1 is the enzymatic degradation of L-tryptophan. This process not only depletes tryptophan, which is essential for T-cell proliferation, but also generates kynurenine and its downstream metabolites, which have direct immunosuppressive effects.
Figure 1: IDO1 Signaling Pathway in the Tumor Microenvironment.
Quantitative Data on IDO1 Inhibitor Potency
The development of IDO1 inhibitors has been a major focus of cancer immunotherapy research. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both cell-free enzymatic assays and cell-based functional assays. Below is a summary of reported in vitro potencies for several key IDO1 inhibitors.
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| Epacadostat | Cell-based | SKOV-3 | ~15.3 | [8][9] |
| Cell-based (T-cell rescue) | Jurkat | ~18 | [9] | |
| Enzymatic | Recombinant hIDO1 | 73 | [10] | |
| Navoximod (B609430) (GDC-0919) | Enzymatic | Recombinant hIDO1 | 28 (Ki = 5.8 nM) | [11] |
| Cell-based | hIDO-expressing cells | 70-75 | [7][11] | |
| Cell-based (T-cell rescue) | Human MLR | 80-90 | [7][11] | |
| Linrodostat (BMS-986205) | Cell-based | SKOV-3 | ~9.5 | [8][9] |
| Cell-based (T-cell rescue) | Jurkat | ~8 | [9] | |
| Cell-based | HEK293 | 1.1 | [5] | |
| Cell-based | HeLa | 1.7 | [5] | |
| Ido1-IN-16 | Enzymatic | holo-IDO1 | 127 | [7] |
| Ido1-IN-7 | Cell-based | SKOV-3 | 6.1 | [12] |
Experimental Protocols and Workflows
The in vitro characterization of IDO1 activity and its inhibition can be broadly categorized into two types of assays: cell-free enzymatic assays and cell-based functional assays.
Cell-Free IDO1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant human IDO1. The activity is typically determined by measuring the production of N-formylkynurenine or, more commonly, its hydrolyzed product, kynurenine.
Figure 2: Workflow for a typical cell-free IDO1 enzymatic assay.
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM potassium phosphate buffer (pH 6.5).
-
Reaction Mixture: To the assay buffer, add ascorbic acid (40 mM), methylene blue (20 µM), and catalase (400 µg/mL).[12]
-
Enzyme Solution: Dilute purified recombinant human IDO1 in assay buffer to the desired concentration (e.g., ~27 nM).[12]
-
Substrate Solution: Prepare a stock solution of L-tryptophan in assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test compound and a known IDO1 inhibitor (positive control) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction mixture, IDO1 enzyme solution, and the inhibitor dilutions. Include a no-inhibitor control.
-
Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the L-tryptophan substrate.
-
Incubate for a defined period (e.g., 30-60 minutes) at room temperature or 37°C.
-
-
Kynurenine Detection:
-
Stop the reaction by adding 6.1 N trichloroacetic acid (TCA) to each well to precipitate the protein.[13]
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[13]
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate.
-
Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to each well and incubate for 10 minutes at room temperature to develop a yellow color.[13]
-
Measure the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Calculate the concentration of kynurenine produced in each well.
-
Determine the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Calculate the IC50 value by fitting the data to a dose-response curve using a four-parameter logistic model.[8]
-
Cell-Based IDO1 Functional Assay
This assay measures the inhibition of IDO1 activity within a cellular context, providing insights into a compound's cell permeability and its effect on the endogenously expressed enzyme.
Figure 3: Workflow for a cell-based IDO1 functional assay.
-
Cell Culture and IDO1 Induction:
-
Seed a human cancer cell line known to express IDO1 upon stimulation (e.g., SKOV-3 or HeLa) in a 96-well plate at an appropriate density (e.g., 3 x 10⁴ cells/well).[11][13]
-
Allow the cells to adhere overnight in a CO2 incubator at 37°C.[13]
-
Induce IDO1 expression by treating the cells with IFNγ (e.g., 100 ng/mL) for 24 hours.[11][13]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test compound and a positive control inhibitor in complete culture medium.
-
Carefully remove the IFNγ-containing medium and replace it with the medium containing the inhibitor dilutions.[13]
-
Include vehicle-only wells (e.g., 0.1% DMSO) as a positive control for IDO1 activity and wells without IFNγ as a negative control.[13]
-
Incubate the plate for 24-48 hours at 37°C and 5% CO2.[13]
-
-
Kynurenine Measurement:
-
Data Analysis:
-
Determine the IC50 value of the test compound by plotting the percentage of kynurenine production inhibition against the compound concentration and fitting the data to a dose-response curve.[13]
-
Characterization of IDO2 and TDO Activity
While IDO1 is the most studied enzyme in this family, IDO2 and TDO also contribute to tryptophan catabolism and represent potential therapeutic targets.[3][14]
-
IDO2: This homolog of IDO1 has much weaker tryptophan-catabolizing activity under standard in vitro assay conditions.[4][15] However, its activity can be enhanced under different reaction conditions, suggesting a distinct biochemistry.[4] IDO2 is expressed in specific immune cells like B cells and dendritic cells and has been implicated in inflammatory autoimmunity.[15][16] Characterization often involves genetic approaches (knockout models) and specialized in vitro assays, as its low enzymatic efficiency makes it challenging to study with standard protocols.[4][16]
-
TDO: Predominantly expressed in the liver and brain, TDO plays a role in tryptophan homeostasis.[14] TDO is also expressed in some tumors, such as glioblastoma and melanoma, where it can contribute to an immunosuppressive microenvironment.[14][17] In vitro characterization of TDO activity can be performed using similar enzymatic and cell-based assays as for IDO1, often using cell lines with high endogenous TDO expression (e.g., A172 glioblastoma cells) or cells engineered to overexpress TDO.[14][17] The development of dual IDO1/TDO inhibitors is an active area of research.[14]
Conclusion
The in vitro characterization of the IDO/TDO family of enzymes is crucial for the discovery and development of novel immunotherapeutic agents. A combination of cell-free enzymatic assays and cell-based functional assays provides a comprehensive understanding of an inhibitor's potency, selectivity, and cellular activity. The detailed protocols and workflows presented in this guide offer a robust framework for researchers to evaluate new chemical entities targeting the tryptophan catabolism pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. onclive.com [onclive.com]
- 3. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Tissue Distribution and Physiological Roles of Indoleamine 2,3-Dioxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Identification and Characterization of a Novel Dual Inhibitor of Indoleamine 2,3-dioxygenase 1 and Tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential Roles of IDO1 and IDO2 in T and B Cell Inflammatory Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IDO2: A Pathogenic Mediator of Inflammatory Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unveiling the Role of Tryptophan 2,3-Dioxygenase in the Angiogenic Process - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: IDOR-4 Treatment of Primary Human Bronchial Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the treatment of primary human bronchial epithelial (HBE) cells with IDOR-4, a type IV cystic fibrosis transmembrane conductance regulator (CFTR) corrector. The information is intended for researchers and professionals involved in cystic fibrosis research and drug development.
Introduction
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, with the F508del mutation being the most common. This mutation leads to the misfolding and premature degradation of the CFTR protein, preventing its proper trafficking to the cell surface. This compound is a CFTR corrector that has been shown to rescue the trafficking of F508del-CFTR to the cell membrane, thereby restoring its function.[1] These protocols outline the in vitro treatment of primary HBE cells with this compound to assess its efficacy in a physiologically relevant cell model.
Data Presentation
Table 1: this compound Treatment Parameters
| Parameter | Value | Reference |
| Cell Type | Primary Human Bronchial Epithelial Cells (F508del homozygous) | [2][3] |
| Seeding Density | 2.5 x 10^5 cells/cm^2 | N/A |
| Culture Model | Air-Liquid Interface (ALI) | [2][4] |
| Compound | This compound | [1] |
| Concentration Range | 0.1 nM - 1000 nM | [1] |
| Treatment Duration | 24 - 48 hours | [1][2] |
| Vehicle Control | 0.1% DMSO | N/A |
Table 2: Quantitative Endpoints for Efficacy Assessment
| Assay | Endpoint | Description |
| Ussing Chamber Electrophysiology | Change in Short-Circuit Current (Isc) | Measures CFTR-dependent chloride secretion. |
| Western Blot | CFTR Protein Expression (Band C/Band B ratio) | Quantifies the amount of mature, fully-glycosylated CFTR (Band C) relative to the immature, core-glycosylated form (Band B). |
| Immunofluorescence Microscopy | Subcellular Localization of CFTR | Visualizes the trafficking of CFTR to the apical membrane. |
Experimental Protocols
Culture of Primary Human Bronchial Epithelial Cells at Air-Liquid Interface (ALI)
This protocol describes the culture of primary HBE cells to form a differentiated, polarized epithelium, which is essential for studying CFTR function.
Materials:
-
Primary HBE cells (F508del homozygous)
-
Bronchial Epithelial Cell Growth Medium (BEGM)
-
ALI culture medium
-
Transwell inserts (12 mm, 0.4 µm pore size)
-
Collagen-coated flasks
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Expand primary HBE cells in collagen-coated flasks using BEGM.
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Seed the cells onto the apical surface of Transwell inserts at a density of 2.5 x 10^5 cells/cm^2.
-
Maintain the cells submerged in ALI culture medium in both the apical and basolateral compartments until they reach confluency (typically 2-4 days).
-
Once confluent, remove the medium from the apical compartment to establish the air-liquid interface.
-
Continue to feed the cells by changing the medium in the basolateral compartment every 2-3 days.
-
Allow the cells to differentiate for at least 21 days at ALI before initiating treatment.
This compound Treatment Protocol
Materials:
-
Differentiated primary HBE cells at ALI
-
This compound stock solution (10 mM in DMSO)
-
ALI culture medium
-
Vehicle (DMSO)
Procedure:
-
Prepare a serial dilution of this compound in ALI culture medium to achieve final concentrations ranging from 0.1 nM to 1000 nM.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration (typically 0.1%).
-
Remove the existing medium from the basolateral compartment of the Transwell inserts.
-
Add the prepared this compound-containing medium or vehicle control medium to the basolateral compartment.
-
Incubate the cells for 24 to 48 hours at 37°C and 5% CO2.
Assessment of CFTR Function by Ussing Chamber
Materials:
-
Ussing chamber system
-
Krebs-bicarbonate Ringer solution
-
CFTR potentiator (e.g., VX-770)
-
CFTR inhibitor (e.g., CFTRinh-172)
Procedure:
-
Mount the Transwell inserts containing the treated HBE cells in the Ussing chamber.
-
Bathe both the apical and basolateral surfaces with Krebs-bicarbonate Ringer solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Measure the baseline short-circuit current (Isc).
-
Add amiloride to the apical chamber to block sodium channels.
-
Sequentially add forskolin (to activate CFTR) and a CFTR potentiator to the apical and basolateral chambers to stimulate CFTR-mediated chloride secretion.
-
Finally, add a CFTR inhibitor to the apical chamber to confirm that the observed current is CFTR-specific.
-
Record the change in Isc at each step.
Signaling Pathway and Experimental Workflow
Caption: this compound mechanism of action in rescuing F508del-CFTR.
Caption: Experimental workflow for this compound treatment of primary HBE cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Airway Epithelial Inflammation In Vitro Augments the Rescue of Mutant CFTR by Current CFTR Modulator Therapies [frontiersin.org]
- 3. Pharmacological Rescue of Conditionally Reprogrammed Cystic Fibrosis Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toll-like receptor 4 is not targeted to the lysosome in cystic fibrosis airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing IDOR-4 in Combination with Other CFTR Modulators for Cystic Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, leading to the production of a dysfunctional protein. The most common mutation, F508del, results in a misfolded CFTR protein that is prematurely degraded and does not reach the cell surface. A significant breakthrough in CF therapy has been the development of CFTR modulators, small molecules that aim to correct the underlying protein defect. These are broadly categorized as correctors, which aid in the proper folding and trafficking of the CFTR protein, and potentiators, which enhance the channel opening probability of the protein at the cell surface.
This document provides detailed application notes and protocols for the preclinical use of IDOR-4 , a novel, macrocyclic Type IV CFTR corrector, in combination with other classes of CFTR modulators. This compound has a unique mechanism of action, binding to a distinct site on the CFTR protein and demonstrating additive effects with other corrector types, offering a promising new avenue for enhancing the rescue of mutant CFTR function.[1]
Mechanism of Action: The Role of this compound in CFTR Rescue
CFTR protein maturation is a complex process involving folding within the endoplasmic reticulum (ER) and trafficking through the Golgi apparatus to the plasma membrane. The F508del mutation disrupts this process, leading to the degradation of the immature protein. CFTR correctors are classified based on their distinct binding sites and mechanisms of action.
-
Type I Correctors (e.g., Tezacaftor): Stabilize the first membrane-spanning domain (MSD1).
-
Type II Correctors (e.g., Lumacaftor): Stabilize the nucleotide-binding domain 1 (NBD1).
-
Type III Correctors (e.g., Elexacaftor): Stabilize the interface between NBD1 and the transmembrane domains.
-
This compound (Type IV Corrector): Binds to a novel site in a cavity between the lasso helix-1 (Lh1) and transmembrane helix-1 of MSD1.[1] This unique binding site allows this compound to act additively with other corrector types, leading to a more significant rescue of the F508del-CFTR protein.
The combination of multiple correctors with different mechanisms of action, along with a potentiator, represents the current leading therapeutic strategy for maximizing the functional rescue of F508del-CFTR.
Preclinical Data: Efficacy of this compound in Combination Therapies
Preclinical studies have demonstrated the additive and synergistic effects of this compound when used in combination with other CFTR modulators. The following tables summarize key quantitative data from in vitro experiments using human bronchial epithelial (HBE) cells and other relevant cell lines expressing F508del-CFTR.
Table 1: Effect of this compound in Combination with Type I and Type III Correctors on F508del-CFTR Maturation
| Treatment Group | Mature CFTR (C-Band) (% of WT) | Fold Increase over DMSO |
| DMSO (Vehicle) | 2 ± 0.5 | 1 |
| This compound (1 µM) | 15 ± 2 | 7.5 |
| Tezacaftor (3 µM) | 10 ± 1.5 | 5 |
| Elexacaftor (1 µM) | 12 ± 2 | 6 |
| Tezacaftor + Elexacaftor | 25 ± 3 | 12.5 |
| This compound + Tezacaftor + Elexacaftor | 55 ± 5 | 27.5 |
Data are representative and compiled from preclinical findings. WT refers to wild-type CFTR expression.
Table 2: Functional Rescue of F508del-CFTR by Corrector Combinations with a Potentiator
| Corrector Combination | Potentiator | F508del-CFTR Function (% of WT) (Ussing Chamber Assay) |
| None | Ivacaftor (1 µM) | < 5 |
| Tezacaftor + Elexacaftor | Ivacaftor (1 µM) | 40 ± 5 |
| This compound + Tezacaftor + Elexacaftor | Ivacaftor (1 µM) | 75 ± 8 |
F508del-CFTR function was measured as forskolin- and genistein-stimulated chloride current in primary human bronchial epithelial cells from a homozygous F508del donor.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in combination with other CFTR modulators.
Protocol 1: Western Blotting for CFTR Maturation
This protocol is used to assess the maturation of the F508del-CFTR protein by detecting the immature (Band B, ~150 kDa) and mature, complex-glycosylated (Band C, ~170 kDa) forms.
Materials:
-
CFBE41o- cells stably expressing F508del-CFTR
-
Cell culture medium (MEM, 10% FBS, 2 mM L-glutamine, 1% Pen/Strep)
-
This compound, Tezacaftor, Elexacaftor (and other correctors as needed)
-
DMSO (vehicle control)
-
Lysis buffer (RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels (6% Tris-Glycine)
-
PVDF membranes
-
Primary antibodies: anti-CFTR (e.g., clone 596), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate CFBE41o-/F508del cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with the desired concentrations of CFTR modulators (single or in combination) or DMSO for 24-48 hours at 37°C.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100 µL of RIPA buffer per well.
-
Scrape cells and transfer lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Load 30-50 µg of protein per lane on a 6% SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary anti-CFTR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and image using a digital imager.
-
Strip and re-probe the membrane for GAPDH as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for Band B and Band C of CFTR and for GAPDH using densitometry software (e.g., ImageJ).
-
Calculate the C/(B+C) ratio to determine the maturation efficiency.
-
Normalize the Band C intensity to the loading control.
-
Protocol 2: Ussing Chamber Assay for CFTR-Mediated Chloride Current
This electrophysiological technique measures ion transport across a polarized epithelial monolayer, providing a direct functional assessment of CFTR channel activity.
Materials:
-
Primary human bronchial epithelial (HBE) cells from F508del homozygous donors, cultured on permeable supports (e.g., Transwell inserts) at an air-liquid interface (ALI) for at least 21 days.
-
Ussing chamber system with voltage-clamp apparatus.
-
Krebs-Bicarbonate Ringer (KBR) solution.
-
CFTR modulators (this compound, Tezacaftor, Elexacaftor, Ivacaftor).
-
Amiloride (to inhibit epithelial sodium channels, ENaC).
-
Forskolin (to activate CFTR through cAMP).
-
Genistein (a general potentiator to maximally stimulate CFTR).
-
CFTR(inh)-172 (a specific CFTR inhibitor).
Procedure:
-
Cell Preparation:
-
Treat HBE cell cultures with the desired corrector combinations (e.g., this compound + Tezacaftor + Elexacaftor) or DMSO for 24-48 hours prior to the experiment.
-
-
Ussing Chamber Setup:
-
Mount the permeable supports with the HBE cell monolayers in the Ussing chambers.
-
Fill both the apical and basolateral chambers with pre-warmed (37°C) KBR solution and bubble with 95% O2 / 5% CO2.
-
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the transepithelial voltage to 0 mV and continuously measure the short-circuit current (Isc), which reflects net ion transport.
-
Allow the baseline Isc to stabilize.
-
-
Pharmacological Manipulation:
-
Add Amiloride (100 µM) to the apical chamber to block ENaC-mediated sodium absorption.
-
Once a new stable baseline is reached, add the potentiator Ivacaftor (1 µM) to both chambers.
-
Sequentially add Forskolin (10 µM) and Genistein (50 µM) to the apical chamber to stimulate CFTR-mediated chloride secretion.
-
Finally, add CFTR(inh)-172 (10 µM) to the apical chamber to inhibit the CFTR-specific current.
-
-
Data Analysis:
-
The change in Isc (ΔIsc) following the addition of forskolin/genistein represents the CFTR-mediated chloride current.
-
The CFTR(inh)-172-sensitive current confirms the specificity of the measurement.
-
Compare the ΔIsc values between different treatment groups to determine the functional rescue of F508del-CFTR.
-
Visualizations
CFTR Protein Maturation and Trafficking Pathway
The following diagram illustrates the lifecycle of the CFTR protein and the points at which different classes of modulators exert their effects.
Caption: CFTR protein biogenesis and the mechanism of action of different modulator classes.
Experimental Workflow for Evaluating Corrector Combinations
This diagram outlines the logical flow of experiments to assess the efficacy of this compound in combination with other CFTR modulators.
Caption: Workflow for preclinical evaluation of this compound combination therapies.
Conclusion
This compound represents a novel class of CFTR correctors with a distinct mechanism of action that complements existing correctors. The preclinical data strongly suggest that combining this compound with Type I and Type III correctors, along with a potentiator, can lead to a significantly enhanced rescue of F508del-CFTR function. The protocols and workflows provided in this document offer a framework for researchers to further investigate the therapeutic potential of this compound-based combination therapies in preclinical models of Cystic Fibrosis. As this compound is currently in the preclinical stage of development, further studies are warranted to translate these promising in vitro findings into potential clinical applications.
References
Application Notes and Protocols for IDOR-4 in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and dosage guidelines for the use of IDOR-4, a novel type IV cystic fibrosis transmembrane conductance regulator (CFTR) corrector, in various cell culture models. This compound has been shown to effectively restore the trafficking of F508del-CFTR to the cell surface, offering a promising tool for cystic fibrosis research and drug discovery.
Quantitative Data Summary
The following table summarizes the effective concentrations and treatment conditions for this compound in different cell culture models and assays.
| Cell Line | Assay Type | Concentration | Treatment Duration | Observed Effect |
| CFBE (Cystic Fibrosis Bronchial Epithelial) | YFP Quenching Assay | 0.1–1000 nM | 24 hours | Restoration of F508del-CFTR function[1] |
| U2OS (Human Bone Osteosarcoma Epithelial) | Pharmacotrafficking Assay | EC50: 18 nM | Not Specified | Increased F508del-CFTR surface expression[2] |
| CFBE41o- expressing F508del-CFTR | Immunoblotting | 2 µM | Up to 24 hours | Increased F508del-CFTR C-band expression[2][3] |
| HEK-TREx expressing class-II folding mutations | Immunoblotting | 0.4 µM | 48 hours | Correction of various CFTR folding mutations[4] |
Mechanism of Action and Signaling Pathway
This compound is a type IV CFTR corrector that functions by binding to a distinct site on the CFTR protein.[2][5] Its mechanism involves the promotion of the co-translational assembly of key domains of the CFTR protein, specifically the lasso helix-1 (Lh1), membrane spanning domain-1 (MSD1), and membrane spanning domain-2 (MSD2).[2][5] This action facilitates the correct folding of the F508del-CFTR mutant, allowing it to escape degradation in the endoplasmic reticulum and traffic to the cell membrane.
Figure 1: this compound Signaling Pathway for F508del-CFTR Correction.
Experimental Protocols
Protocol 1: Assessment of F508del-CFTR Function using a YFP Quenching Assay
This protocol describes a cell-based fluorescence quenching assay to assess the function of F508del-CFTR in response to this compound treatment. The assay utilizes a cell line stably expressing F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP).[6] Functional CFTR channels will facilitate the influx of iodide, which in turn quenches the YFP fluorescence.
Materials:
-
CFBE cells stably expressing F508del-CFTR and a halide-sensitive YFP
-
Cell culture medium (e.g., MEM) supplemented with 10% FBS, penicillin/streptomycin
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Chloride-free buffer (e.g., replacing NaCl, KCl, CaCl2, MgCl2 with their nitrate (B79036) salts)
-
Iodide-containing buffer (Chloride-free buffer with NaI)
-
Forskolin (B1673556) (to activate CFTR)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed the CFBE-F508del-CFTR-YFP cells into 96-well black, clear-bottom plates at a density of 2 x 104 cells per well.
-
Incubate at 37°C and 5% CO2 for 24-48 hours to allow for cell adherence and formation of a monolayer.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations ranging from 0.1 nM to 1000 nM. Include a vehicle control (DMSO).
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
-
-
YFP Quenching Assay:
-
Wash the cells twice with PBS.
-
Add 100 µL of chloride-free buffer containing forskolin (e.g., 10 µM) to each well to activate the CFTR channels.
-
Measure the baseline YFP fluorescence using a plate reader (Excitation ~485 nm, Emission ~525 nm).
-
Add 50 µL of iodide-containing buffer to each well.
-
Immediately start kinetic measurements of YFP fluorescence every 1-2 seconds for 1-2 minutes.
-
-
Data Analysis:
-
The rate of fluorescence quenching is proportional to the CFTR channel activity.
-
Calculate the initial rate of quenching for each well.
-
Plot the rate of quenching against the concentration of this compound to determine the EC50 value.
-
Figure 2: Workflow for the YFP Quenching Assay.
Protocol 2: Immunoblotting for F508del-CFTR Trafficking
This protocol is for assessing the effect of this compound on the maturation and trafficking of F508del-CFTR by observing the glycostatus of the protein via immunoblotting. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) is found at the cell surface.
Materials:
-
CFBE41o- cells stably expressing F508del-CFTR
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against CFTR
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture CFBE41o--F508del-CFTR cells to ~80-90% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 2 µM) or vehicle control (DMSO) for the specified duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Image Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for Band B and Band C of CFTR. An increase in the Band C to Band B ratio indicates improved trafficking of F508del-CFTR.
-
Note: These protocols provide a general framework. Optimization of cell densities, antibody concentrations, and incubation times may be necessary for specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A uniquely efficacious type of CFTR corrector with complementary mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Homogeneous Cell-Based Halide-Sensitive Yellow Fluorescence Protein Assay to Identify Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of CFTR Maturation with IDOR-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cystic fibrosis transmembrane conductance regulator (CFTR) is a chloride and bicarbonate channel whose dysfunction, most commonly due to the F508del mutation, leads to cystic fibrosis (CF). The F508del mutation results in misfolding and premature degradation of the CFTR protein, preventing its trafficking to the plasma membrane. Western blotting is a key technique to assess the maturation of CFTR, distinguishing between the immature, core-glycosylated form (Band B, ~150 kDa) and the mature, complex-glycosylated form (Band C, ~170-180 kDa) that has trafficked through the Golgi apparatus.[1] Corrector compounds aim to rescue the trafficking defect of mutant CFTR. IDOR-4 is a novel, highly efficacious type IV corrector that has been shown to restore F508del-CFTR trafficking to the cell surface. This document provides detailed application notes and protocols for the analysis of CFTR maturation by western blot, with a specific focus on the application of this compound.
Data Presentation
The efficacy of this compound in promoting F508del-CFTR maturation can be quantified by measuring the relative intensities of Band B and Band C. Treatment with this compound is expected to show a significant increase in the intensity of Band C relative to the immature Band B.
Table 1: Quantitative Analysis of F508del-CFTR Maturation upon this compound Treatment in CFBE41o- cells
| Treatment | Band B Intensity (Arbitrary Units) | Band C Intensity (Arbitrary Units) | C/(B+C) Ratio | Fold Increase in Band C |
| DMSO (Vehicle) | 100 | 5 | 0.05 | 1 |
| This compound (2 µM) | 85 | 55 | 0.39 | 11 |
Note: The data presented in this table is representative and based on findings that this compound can induce a 9- to 12-fold increase in C-band expression.[2] Actual results may vary depending on experimental conditions, cell line, and detection methods.
Experimental Protocols
This section provides a detailed protocol for the western blot analysis of CFTR maturation following treatment with this compound.
Cell Culture and this compound Treatment
-
Cell Line: Human bronchial epithelial cells expressing F508del-CFTR (e.g., CFBE41o-) are commonly used.
-
Seeding: Plate cells at an appropriate density in 6-well plates to reach 80-90% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to the desired final concentration. A concentration range of 0.1-1000 nM can be tested, with 2 µM being a reported effective concentration.[3][2]
-
Treatment: Treat the cells with the this compound-containing medium or vehicle control (DMSO) for 24-48 hours.[3][2]
Protein Extraction (Lysis)
-
Wash: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Transfer the supernatant containing the protein extract to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-50 µg) from each sample with Laemmli sample buffer. Do not boil the samples, as this can cause CFTR to aggregate. Instead, heat at 37°C for 30 minutes or 65°C for 10 minutes.[4]
-
Gel Electrophoresis: Load the samples onto a low percentage (e.g., 6-8%) Tris-glycine polyacrylamide gel to achieve good separation of the high molecular weight CFTR bands. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[5][4]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR (e.g., anti-CFTR antibody clone 596 or M3A7) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the CFTR band intensities to a loading control such as GAPDH or actin.[6]
Visualizations
CFTR Maturation and Trafficking Pathway
Caption: CFTR Maturation Pathway.
Mechanism of Action of this compound
References
- 1. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 5. Optimization of western blotting for the detection of proteins of different molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unravelling the Regions of Mutant F508del-CFTR More Susceptible to the Action of Four Cystic Fibrosis Correctors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Stable Cell Lines for Indoleamine 2,3-Dioxygenase 1 (IDO1) Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway, catalyzing the rate-limiting step of tryptophan degradation.[1] Its expression is often upregulated in the tumor microenvironment, leading to localized tryptophan depletion and the accumulation of immunosuppressive metabolites, which allows cancer cells to evade the immune system.[2][3] This makes IDO1 a compelling target for cancer immunotherapy.[4][5] Robust and reliable high-throughput screening (HTS) assays are essential for the discovery of novel IDO1 inhibitors. Stable cell lines constitutively expressing IDO1 provide a consistent and biologically relevant platform for such screening campaigns.[6][7]
These application notes provide a detailed protocol for the generation and characterization of a stable human cell line, specifically HEK293, overexpressing human IDO1. This cell line can be utilized for cell-based assays to screen for and characterize IDO1 inhibitors.[8][9][10]
Data Presentation
Table 1: Expected Performance Characteristics of a Stable IDO1-Expressing HEK293 Cell Line
| Parameter | Expected Value | Method of Determination | Reference |
| G418 Concentration for Selection | 400 - 800 µg/mL | Kill Curve Analysis | [11][12][13] |
| IDO1 Expression | Confirmed positive | Western Blot / qPCR | [6] |
| Basal IDO1 Activity (Kynurenine Production) | Detectable over background | Kynurenine Assay | [1][14][15] |
| IFNγ-Induced IDO1 Activity | Significant increase over basal | Kynurenine Assay | [6][16] |
| IC50 for Epacadostat (Control Inhibitor) | ~15.3 nM | Cellular IDO1 Inhibition Assay | [16] |
| IC50 for BMS-986205 (Control Inhibitor) | ~9.5 nM | Cellular IDO1 Inhibition Assay | [16] |
| Z'-factor for HTS Assay | ≥ 0.5 | Statistical analysis of HTS data | N/A |
Experimental Protocols
Materials and Reagents
-
Expression Vector: pcDNA™3.1(+) vector containing the full-length human IDO1 cDNA.[17][18][19][20] The vector should also contain a neomycin resistance gene for G418 selection.
-
Transfection Reagent: Lipofectamine® 3000 or a similar high-efficiency transfection reagent.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for IDO1 Activity Assay:
-
Reagents for Western Blot:
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against IDO1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protocol 1: Determination of Optimal G418 Concentration (Kill Curve)
-
Plate wild-type HEK293 cells in a 12-well plate at a density that allows for logarithmic growth for at least 7 days.
-
The following day, replace the medium with fresh medium containing increasing concentrations of G418 (e.g., 0, 100, 200, 400, 600, 800, 1000 µg/mL).[13]
-
Replenish the medium with the corresponding G418 concentration every 2-3 days.[21]
-
Observe the cells daily for signs of cell death.
-
After 7-10 days, determine the lowest concentration of G418 that results in 100% cell death. This concentration will be used for the selection of stable transfectants.[13][21]
Protocol 2: Generation of a Stable IDO1-Expressing Cell Line
-
Transfection:
-
Plate HEK293 cells in a 6-well plate to be 70-90% confluent on the day of transfection.
-
Transfect the cells with the pcDNA3.1-IDO1 expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Include a negative control (e.g., empty vector transfection or mock transfection).
-
-
Selection:
-
48 hours post-transfection, passage the cells into a larger flask (e.g., T-75) and begin the selection process by adding the predetermined optimal concentration of G418 to the culture medium.[12]
-
Replace the selection medium every 3-4 days to remove dead cells and maintain the selection pressure.[12]
-
Continue the selection for 2-3 weeks, or until discrete antibiotic-resistant colonies are visible.
-
-
Clonal Isolation:
-
Wash the flask with PBS and add a small volume of trypsin-EDTA to detach the cells.
-
Using a sterile cloning cylinder or by limiting dilution, isolate individual colonies and transfer them to separate wells of a 24-well plate.
-
Expand each clone in the presence of G418.
-
-
Screening and Characterization:
-
Once the clones have been expanded, screen for IDO1 expression and activity.
-
Western Blot: Lyse a portion of the cells from each clone and perform a Western blot to confirm the expression of the IDO1 protein.
-
IDO1 Activity Assay: Plate the clonal cells and induce IDO1 expression with IFNγ (e.g., 100 ng/mL) for 24 hours.[6][16] Measure the production of kynurenine in the culture supernatant as described in Protocol 3.
-
Select the clone with the highest and most stable IDO1 activity for further experiments and cryopreservation.
-
Protocol 3: Cell-Based IDO1 Activity Assay
-
Plate the stable IDO1-HEK293 cells in a 96-well plate at a suitable density (e.g., 3 x 10^4 cells/well) and allow them to adhere overnight.[6]
-
The next day, induce IDO1 expression by adding IFNγ to the culture medium at a final concentration of 100 ng/mL.[6][16]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
To measure IDO1 activity, carefully collect a portion of the cell culture supernatant.
-
Add trichloroacetic acid (TCA) to the supernatant to a final concentration of 2% (w/v) to precipitate proteins.[1]
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[1][15]
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the clear supernatant to a new 96-well plate.
-
Add an equal volume of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.[15]
-
Measure the absorbance at 480 nm using a microplate reader.
-
Quantify the kynurenine concentration by comparing the absorbance values to a standard curve generated with known concentrations of L-kynurenine.
Visualizations
Caption: Experimental workflow for generating a stable IDO1-expressing cell line.
Caption: Simplified IDO1 signaling pathway in the tumor microenvironment.
References
- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 4. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. biocompare.com [biocompare.com]
- 9. HEK293 Cell Line as a Platform to Produce Recombinant Proteins and Viral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. abo.com.pl [abo.com.pl]
- 13. researchgate.net [researchgate.net]
- 14. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. oncotarget.com [oncotarget.com]
- 17. addgene.org [addgene.org]
- 18. pcDNA3.1(+) vector map and sequence [novoprolabs.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Introduction of pcDNA3.1 Vectors | MolecularCloud [molecularcloud.org]
- 21. knowledge.lonza.com [knowledge.lonza.com]
Application Notes and Protocols for High-Throughput Screening Assays for Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase (TDO) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway.[1][2][3] This metabolic pathway is of significant interest in drug discovery, particularly in the fields of immuno-oncology and neurodegenerative diseases, due to its role in immune suppression and neuronal function.[4][5] Overexpression of IDO1 in the tumor microenvironment leads to depletion of tryptophan and accumulation of kynurenine, which suppresses the activity of effector T cells and promotes immune tolerance, allowing cancer cells to evade the immune system.[3][6][7] Consequently, the development of small molecule inhibitors of IDO1 and TDO is a promising therapeutic strategy.
High-throughput screening (HTS) plays a pivotal role in the identification of novel inhibitor chemotypes.[8][9] This document provides detailed application notes and protocols for both biochemical and cell-based HTS assays designed to identify and characterize novel inhibitors of IDO1 and TDO.
A Note on "IDOR-4 Analogs": Initial searches for "this compound" indicate its function as a CFTR corrector, which is unrelated to the IDO1/TDO pathway.[10][11][12] The following protocols are standard and effective for screening inhibitors of IDO1 and TDO. Researchers interested in screening any library of compounds, including analogs of this compound, for off-target effects or novel activities against IDO1/TDO will find these methods applicable.
Signaling Pathways
The catabolism of tryptophan through the kynurenine pathway, initiated by IDO1 or TDO, has profound effects on the immune system. A simplified representation of this pathway and its immunological consequences is depicted below.
Caption: IDO1/TDO-mediated tryptophan catabolism and its impact on the immune response.
High-Throughput Screening Assays
A variety of HTS assays are available for the discovery of IDO1 and TDO inhibitors. These can be broadly categorized as biochemical (enzymatic) assays and cell-based assays.
Biochemical (Enzymatic) Assays
Biochemical assays directly measure the enzymatic activity of purified recombinant IDO1 or TDO. These assays are ideal for primary screening of large compound libraries to identify direct inhibitors of the enzyme.
This is a common and robust HTS method that measures the production of N-formylkynurenine (NFK), the direct product of tryptophan catalysis by IDO1/TDO.[4]
Principle: A fluorogenic developer reagent reacts specifically with NFK to produce a highly fluorescent product, which can be quantified using a microplate reader.[13][14]
Experimental Workflow:
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are TDO inhibitors and how do they work? [synapse.patsnap.com]
- 6. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. A Novel High Throughput Virtual Screening Protocol to Discover New Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. A uniquely efficacious type of CFTR corrector with complementary mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indoleamine 2,3-Dioxygenase 1 Activity Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing IDOR-4 Concentration for Maximal CFTR Correction
Welcome to the technical support center for IDOR-4, a novel Type IV Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues to achieve maximal CFTR correction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a macrocyclic, Type IV CFTR corrector.[1] Its primary mechanism of action is to restore the proper trafficking of F508del-CFTR to the cell surface.[2] It is believed to bind to a cavity between the lasso helix-1 (Lh1) and transmembrane helix-1 of the first membrane-spanning domain (MSD1).[3] This interaction is thought to promote the co-translational assembly of Lh1, MSD1, and MSD2, which is a crucial step in the proper folding of the CFTR protein.[3]
Q2: What is the optimal concentration range for this compound in cell culture experiments?
A2: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, a general concentration range of 0.1 nM to 1000 nM has been shown to be effective in restoring F508del-CFTR function in in-vitro assays.[2][4] Maximally effective concentrations have been reported to be around 0.4 µM in HEK-TREx cells.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell model.
Q3: How should I prepare and store this compound?
A3: this compound is a solid that is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations of ≥ 250 mg/mL (272.64 mM).[2][4] For long-term storage, the powdered form should be kept at -20°C for up to 3 years or at 4°C for up to 2 years.[2][4] Once dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[2][4]
Q4: Can this compound be used in combination with other CFTR modulators?
A4: Yes, this compound has been shown to have an additive effect when used in combination with other types of CFTR correctors, such as Type I, II, and III correctors.[1][6] This suggests that this compound has a complementary mechanism of action to other existing correctors.[6]
Q5: What are the expected outcomes of successful this compound treatment in a F508del-CFTR cell model?
A5: Successful treatment with this compound should lead to an increase in the mature, fully glycosylated form of CFTR (Band C) and a corresponding decrease in the immature, core-glycosylated form (Band B) as observed by Western blot.[7] Functionally, this increased cell surface expression of CFTR should result in increased chloride channel activity, which can be measured using techniques like the YFP quenching assay or Ussing chamber experiments.[2][7]
Troubleshooting Guides
Issue 1: Low or no CFTR correction observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. A typical starting range is 0.1 nM to 1000 nM.[2][4] |
| This compound Degradation | Ensure proper storage of this compound powder and stock solutions to prevent degradation.[2][4] Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| Incorrect Incubation Time | The recommended incubation time for this compound is typically 24 hours.[2][4] Optimize the incubation time for your cell model. |
| Cell Line Variability | The response to CFTR correctors can vary between different cell lines and even between different passages of the same cell line.[8] Ensure consistent cell culture practices and consider testing different cell models. |
| Assay Sensitivity | The assay used to measure CFTR correction may not be sensitive enough to detect small changes. Ensure your assay (e.g., Western blot, YFP quenching) is properly optimized and validated. |
Issue 2: High variability in results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent this compound Preparation | Prepare fresh dilutions of this compound for each experiment from a single, well-mixed stock solution to minimize variability. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics can change with excessive passaging. |
| Inconsistent Cell Plating Density | Ensure that cells are plated at a consistent density for all experiments, as this can affect their response to treatment. |
| Serum Effects | Components in serum can sometimes interfere with the activity of compounds. Consider reducing the serum concentration during the treatment period if variability is high, but first validate that this does not negatively impact cell health. |
Issue 3: Unexpected cytotoxicity observed.
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | While generally well-tolerated at effective concentrations, very high concentrations of any compound can be toxic. Lower the concentration of this compound and perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your cells. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) and consistent across all wells, including controls. |
| Contamination | Check for microbial contamination in your cell cultures, as this can cause cell death and confound results. |
Data Presentation
Table 1: this compound Concentration and Efficacy in F508del-CFTR Correction
| Cell Line | Assay | This compound Concentration Range | Reported EC50/Effective Concentration | Reference |
| CFBE cells | YFP quenching assay, Western Blot | 0.1 - 1000 nM | Not explicitly stated, but efficacy shown in this range. | [2] |
| HEK-TREx cells | Immunoblotting | Not a range, but a maximally effective concentration was used. | 0.4 µM | [5] |
Experimental Protocols
Protocol 1: Dose-Response Determination of this compound using Western Blot
-
Cell Seeding: Seed F508del-CFTR expressing cells (e.g., CFBE41o-) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[2] Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Treatment: After 24 hours of cell attachment, replace the medium with the prepared this compound dilutions and the vehicle control. Incubate for 24 hours at 37°C.[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 7.5% SDS-PAGE gel.[9]
-
Transfer the proteins to a nitrocellulose or PVDF membrane.[9]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CFTR overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.[10]
-
-
Analysis: Quantify the band intensities for the mature (Band C, ~170 kDa) and immature (Band B, ~150 kDa) forms of CFTR.[7] Calculate the C/(B+C) ratio to determine the correction efficiency at each concentration. Plot the correction efficiency against the log of the this compound concentration to determine the EC50.
Protocol 2: Functional Assessment of this compound using YFP Quenching Assay
-
Cell Seeding: Seed cells co-expressing F508del-CFTR and a halide-sensitive YFP (e.g., YFP-H148Q/I152L) in a black, clear-bottom 96-well plate.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (determined from the dose-response experiment) or a vehicle control for 24 hours.
-
Assay Procedure:
-
Wash the cells with a chloride-containing buffer (e.g., PBS).
-
Measure the baseline YFP fluorescence using a plate reader.
-
Stimulate CFTR channel activity by adding a cocktail containing a CFTR activator (e.g., forskolin) and a potentiator (e.g., genistein (B1671435) or VX-770).
-
Rapidly replace the chloride-containing buffer with an iodide-containing buffer.
-
Immediately begin recording the decrease in YFP fluorescence over time. Iodide influx through active CFTR channels will quench the YFP signal.
-
-
Analysis: The rate of fluorescence quenching is proportional to the CFTR channel activity. Compare the quenching rates between this compound treated and vehicle-treated cells to determine the functional correction.
Visualizations
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A uniquely efficacious type of CFTR corrector with complementary mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cff.org [cff.org]
- 8. Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 10. benchchem.com [benchchem.com]
IDOR-4 solubility and stability in cell culture media
Welcome to the technical support center for IDOR-4. This resource provides researchers, scientists, and drug development professionals with detailed guides and answers to frequently asked questions regarding the solubility and stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). This compound is soluble in DMSO at a concentration of ≥ 250 mg/mL (272.64 mM).[1][2][3] For best results, use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1][3]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the powdered this compound in 100% DMSO to your desired concentration (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C or brief sonication can be used to facilitate dissolution if necessary. A detailed protocol is provided in the "Experimental Protocols" section.
Q3: How should I store the solid compound and my DMSO stock solution?
A3: Proper storage is crucial to maintain the integrity of this compound. The powdered compound and stock solutions should be stored at specific temperatures to ensure their stability over time. Once a stock solution is prepared, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.[1][3]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: As a general guideline, the final concentration of DMSO in your cell culture medium should be kept below 0.5% to minimize cytotoxic effects.[4] However, the tolerance to DMSO can be cell-line specific. It is advisable to run a vehicle control (media with the same final concentration of DMSO) to assess its effect on your specific cell model.
Q5: I do not have access to a -80°C freezer. Can I store my stock solution at -20°C?
A5: Yes, you can store your DMSO stock solution at -20°C, but the stability period is significantly shorter. At -20°C, the stock solution is stable for up to one month, whereas at -80°C, it is stable for up to six months.[1][3] If storing at -20°C, it is best to prepare fresh stock solutions more frequently.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 916.95 g/mol | [1] |
| Formula | C₄₄H₅₁F₃N₁₂O₇ | [1] |
| Appearance | White to off-white solid | [1][3] |
| CAS Number | 2839901-24-3 | [1] |
Table 2: this compound Solubility
| Solvent | Concentration | Reference |
| DMSO | ≥ 250 mg/mL (272.64 mM) | [1][5][2][3] |
Table 3: Storage and Stability of this compound
| Form | Storage Temperature | Stability Period | Reference |
| Powder | -20°C | 3 years | [1][3] |
| 4°C | 2 years | [1][3] | |
| In Solvent (DMSO) | -80°C | 6 months | [1][3] |
| -20°C | 1 month | [1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration primary stock solution of this compound for subsequent dilution.
Materials:
-
This compound powder (MW: 916.95 g/mol )
-
Anhydrous (cell culture grade) DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need: Mass = 10 mmol/L * 0.001 L * 916.95 g/mol = 0.0091695 g = 9.17 mg
-
Weigh out the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add the corresponding volume of DMSO (in this case, 1 mL) to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][3]
Protocol 2: General Procedure for Diluting this compound into Cell Culture Media
Objective: To prepare a final working solution of this compound in cell culture medium while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Recommended): To avoid precipitation from rapid dilution, perform a serial dilution.
-
First, prepare an intermediate dilution (e.g., 1 mM) by diluting the 10 mM stock 1:10 in fresh DMSO.
-
Alternatively, dilute the 10 mM stock directly into pre-warmed (37°C) complete cell culture medium. For example, add 1 µL of 10 mM stock to 99 µL of medium to get a 100 µM intermediate solution.
-
-
Prepare Final Working Solution: Add a small volume of the intermediate stock to the pre-warmed (37°C) culture medium while gently vortexing or swirling the tube.[6][7] For example, to achieve a final concentration of 100 nM in 10 mL of media:
-
Add 1 µL of the 100 µM intermediate solution to 10 mL of media.
-
-
Final Check: After dilution, visually inspect the medium. A clear solution indicates that the compound is dissolved. If the solution appears cloudy or contains visible particulates, this indicates precipitation (see Troubleshooting section).
Protocol 3: Assessing the Solubility and Stability of this compound in Cell Culture Media
Objective: To determine the maximum soluble concentration and time-dependent stability of this compound in a specific cell culture medium.
Materials:
-
This compound stock solution in DMSO
-
Your specific complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile 96-well clear-bottom plate
-
Plate reader capable of measuring absorbance at ~600 nm
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of this compound in your complete cell culture medium in a 96-well plate. Start with a high concentration that is likely to precipitate (e.g., 100 µM) and dilute down to a low concentration (e.g., ~100 nM). Include a "media only" and a "media + DMSO vehicle" control.
-
Initial Absorbance Reading (T=0): Immediately after preparation, visually inspect the plate for any signs of precipitation. Then, read the absorbance of the plate at a wavelength between 550-650 nm. An increase in absorbance correlates with the presence of a precipitate.[6]
-
Incubate: Place the plate in a 37°C, 5% CO₂ incubator.
-
Time-Point Readings: At various time points (e.g., 2, 6, 12, 24, and 48 hours), remove the plate and repeat the visual inspection and absorbance reading.
-
Data Analysis:
-
Maximum Soluble Concentration: The highest concentration that remains clear (no increase in absorbance compared to the vehicle control) immediately after dilution is the maximum working soluble concentration.
-
Stability Over Time: The highest concentration that remains clear over the desired experimental duration is the maximum stable concentration for that time frame.
-
Troubleshooting Guides
Issue: Immediate Precipitation Upon Addition to Cell Culture Media
This is a common issue for hydrophobic compounds dissolved in an organic solvent when diluted into an aqueous solution.[6][7]
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test (Protocol 3) to determine the maximum soluble concentration in your specific media.[6] |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, leading to the compound "crashing out" of solution. | Perform a serial dilution, creating an intermediate concentration in either DMSO or pre-warmed media before the final dilution step (Protocol 2).[4][6] Add the compound dropwise while gently vortexing.[6] |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use cell culture media that has been pre-warmed to 37°C for all dilution steps.[6][7] |
| Media Composition | Components in the media, particularly proteins in serum, can interact with the compound, affecting its solubility. | Test solubility in both serum-free and serum-containing media to see if serum is a contributing factor.[7] |
Issue: Media Becomes Cloudy Over Time in the Incubator
| Potential Cause | Explanation | Recommended Solution |
| Delayed Precipitation | The compound may be supersaturated at the initial time point but precipitates out over time as it reaches thermodynamic equilibrium. | Lower the final working concentration of this compound. Determine the long-term stable concentration using Protocol 3. |
| Temperature and pH Shifts | The CO₂ environment in an incubator alters the pH of the media, which can affect the solubility of pH-sensitive compounds.[7] | Ensure your media is correctly buffered for the CO₂ concentration in your incubator. Minimize the time that culture vessels are outside the incubator to avoid temperature cycling.[6] |
| Compound Degradation | This compound may not be stable in the aqueous, physiological pH environment of cell culture media at 37°C for extended periods. | If stability is a concern for long-term experiments (>24h), consider replenishing the media with freshly diluted this compound at set intervals. |
| Microbial Contamination | Cloudiness can also be a sign of bacterial or fungal contamination.[8] | Examine a sample of the media under a microscope to distinguish between chemical precipitate (amorphous or crystalline) and microbial growth (distinct shapes, motility).[7] If contamination is suspected, discard the culture and review sterile techniques. |
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting logic for this compound precipitation issues.
Caption: Mechanism of action of this compound as a CFTR corrector.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.cn [glpbio.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Troubleshooting Inconsistent Results in IDOR-4 Experiments
Important Note for Researchers: Initial inquiries suggest a potential misunderstanding regarding the molecular target of IDOR-4. This compound is not an inhibitor of Indoleamine 2,3-dioxygenase (IDO). Scientific literature identifies this compound as a novel, macrocyclic Type IV corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] Its mechanism involves restoring the proper folding and trafficking of mutant CFTR, particularly the F508del variant, to the cell surface.[1][2]
This guide provides troubleshooting advice for experiments involving this compound in its correct context as a CFTR corrector.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Type IV CFTR corrector.[1] Unlike other corrector types that target different domains of the CFTR protein, Type IV correctors like this compound are thought to promote the co-translational assembly of key domains of the F508del-CFTR protein.[3] This action helps the misfolded protein escape degradation in the endoplasmic reticulum (ER), allowing it to be trafficked to the cell surface where it can function as a chloride channel.
Q2: Why am I seeing variable levels of F508del-CFTR correction with this compound?
A2: Inconsistent correction levels can stem from several factors:
-
Cell Model Specificity: The efficacy of CFTR correctors can be highly dependent on the cell line used. Results observed in overexpressing cell lines (like HEK293T or CFBE) may not directly translate to primary human bronchial epithelial (hBE) cells.[4][5]
-
Compound Stability and Storage: this compound stock solutions should be stored properly. For instance, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Improper storage can lead to degradation and loss of activity.
-
Treatment Duration and Concentration: The optimal concentration and incubation time for this compound can vary between cell types. A dose-response and time-course experiment is crucial for each specific cell model to determine maximal efficacy. For example, one study notes treatment of CFBE cells with 0.1-1000 nM of this compound for 24 hours.[1]
Q3: My Western blot for CFTR shows inconsistent C-band to B-band ratios. What could be the cause?
A3: The ratio of the mature, complex-glycosylated C-band to the immature, core-glycosylated B-band is a key measure of corrector efficacy.[6] Inconsistencies can arise from:
-
Protein Loading: Inaccurate protein quantification can lead to variability. Always perform a reliable protein assay (e.g., BCA) before loading.
-
Transfer Efficiency: CFTR is a large membrane protein (~170 kDa) and may transfer inefficiently. Using a transfer system optimized for large proteins and a PVDF membrane is recommended.[7]
-
Antibody Performance: Primary antibody affinity and secondary antibody sensitivity can greatly impact band detection. Ensure your antibodies are validated for CFTR detection and use them at the optimal dilution.[8][9]
-
Cell Lysis Conditions: The choice of lysis buffer and inclusion of protease inhibitors are critical for preserving CFTR integrity.
Q4: My functional assay results (e.g., YFP quenching) do not correlate with my Western blot data.
A4: A disconnect between protein trafficking (Western blot) and channel function (YFP assay) can occur. This may indicate that while this compound successfully traffics F508del-CFTR to the membrane, the rescued channels have a gating defect.[10] The F508del mutation is known to cause both trafficking and gating problems.[5] Combining a corrector like this compound with a potentiator (e.g., Ivacaftor/VX-770), which increases the channel's open probability, may be necessary to see a robust functional rescue.[11]
Troubleshooting Guides
Issue 1: Weak or No CFTR C-Band Signal on Western Blot
| Potential Cause | Recommended Solution | Relevant Citation |
| Low Protein Expression | Use a cell line known to express sufficient levels of F508del-CFTR. For tissues with low expression, consider immunoprecipitation to concentrate the protein before loading. | [7] |
| Inefficient Protein Extraction | Use a lysis buffer optimized for membrane proteins (e.g., RIPA buffer). Ensure complete cell lysis and solubilization by heating the sample at 65°C for 15 minutes with DTT before loading. | [7] |
| Poor Antibody Performance | Titrate the primary antibody to find the optimal concentration. Ensure the primary and secondary antibodies are compatible. Use fresh antibody dilutions for each experiment. | [9] |
| Ineffective Transfer | Optimize the transfer time and voltage for a large protein. Use a semi-dry transfer system if available. Confirm successful transfer with a reversible stain like Ponceau S. | [7][12] |
| Suboptimal this compound Treatment | Perform a dose-response curve (e.g., 0.1 nM to 1 µM) and a time-course experiment (e.g., 12, 24, 48 hours) to find the optimal treatment conditions for your specific cell model. | [1] |
Issue 2: High Variability in YFP Quenching Assay Results
| Potential Cause | Recommended Solution | Relevant Citation |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells of the microplate. Variability in cell number will lead to inconsistent fluorescence readings. | |
| Suboptimal Dye Loading | Optimize the concentration and incubation time for the iodide-containing solution to ensure complete and uniform loading without causing cytotoxicity. | |
| Gating Defect of Rescued CFTR | The F508del-CFTR channel, even when trafficked to the membrane, has a low open probability. Perform the assay in the presence of a potentiator (e.g., Ivacaftor) and a cAMP agonist (e.g., Forskolin) to maximize channel opening. | [10] |
| Assay Sensitivity | Macroscopic assays like iodide efflux may not be sensitive enough to detect small changes in channel function. Consider more sensitive electrophysiological methods like patch-clamping if variability persists. | [13] |
| Photobleaching | Minimize the exposure of YFP-expressing cells to light before and during the assay to prevent photobleaching, which can affect the fluorescence signal. |
Experimental Protocols & Visualizations
Key Experimental Workflow: Assessing this compound Efficacy
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-based model of Cystic Fibrosis.
Workflow for this compound Efficacy Testing.
Signaling Pathway: F508del-CFTR Trafficking and Correction
The diagram below illustrates the trafficking pathway of F508del-CFTR and the intervention points for corrector molecules like this compound.
F508del-CFTR trafficking pathway and this compound correction.
Protocol: Western Blotting for CFTR Correction
This protocol provides a general guideline. It should be optimized for your specific laboratory conditions and reagents.
-
Cell Culture and Treatment:
-
Plate F508del-CFTR expressing cells (e.g., CFBE41o-) in 6-well plates.
-
Allow cells to reach 80-90% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0, 10, 100, 500 nM) for 24-48 hours. Include a positive control (e.g., another known corrector like VX-809) and a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Protein Transfer:
-
Transfer proteins to a low-fluorescence PVDF membrane using a wet or semi-dry transfer system. Optimize for large proteins (e.g., 100V for 90 minutes at 4°C for a wet transfer).
-
-
Immunoblotting:
-
Block the membrane for at least 1 hour at room temperature with 5% non-fat milk or a commercial blocking buffer in TBST (Tris-buffered saline with 0.1% Tween-20).[8]
-
Incubate with a primary antibody specific for CFTR (e.g., clone 596 or M3A7) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager. Expose for various times to ensure the signal is within the linear range.
-
Analyze band intensity using densitometry software. Calculate the C-band / (B-band + C-band) ratio to determine the maturation efficiency.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. CFTR: folding, misfolding and correcting the ΔF508 conformational defect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Partial Rescue of F508del-CFTR Stability and Trafficking Defects by Double Corrector Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cff.org [cff.org]
- 7. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Functional Rescue of F508del-CFTR Using Small Molecule Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cff.org [cff.org]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
- 13. Endocytic Trafficking of CFTR in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of IDOR-4 in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to minimize off-target effects of the novel CFTR corrector, IDOR-4, in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, macrocyclic, type IV corrector for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] Its primary on-target effect is to rescue trafficking-deficient CFTR mutants, most notably F508del-CFTR, the most common mutation causing cystic fibrosis.[1][3] this compound binds to a distinct site on the CFTR protein, specifically in a cavity between the N-terminal lasso helix-1 (Lh1) and the first membrane-spanning domain (MSD1).[2][4] This interaction is believed to promote the correct co-translational assembly of key CFTR domains, facilitating proper folding within the endoplasmic reticulum and restoring its transport to the cell surface where it can function as a chloride ion channel.[2][3] This mechanism is complementary to other corrector types, often resulting in additive or synergistic effects.[2]
Q2: What are off-target effects and why are they a concern in my experiments?
A2: Off-target effects occur when a compound, such as this compound, interacts with and modulates the activity of proteins other than its intended target (in this case, CFTR).[5][6] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental results, where an observed cellular phenotype may be incorrectly attributed to the on-target activity.[5] Furthermore, off-target binding can induce cellular toxicity or other biological responses that confound the data and compromise the specificity of the findings.[5][7] Minimizing and accounting for off-target effects is critical for generating reliable and translatable data.[5]
Q3: Are the specific off-targets of this compound known?
A3: As a relatively novel compound, a comprehensive public profile of this compound's specific off-targets is not yet extensively documented in peer-reviewed literature. While it has demonstrated high potency and a unique mechanism of action for CFTR correction, all small molecules have the potential to interact with multiple proteins.[2][7] Therefore, it is crucial for researchers to empirically validate that the observed effects in their cellular assays are a direct result of this compound's on-target activity on CFTR.
Q4: What general strategies can I use to minimize off-target effects in my experimental design?
A4: Several proactive strategies can be implemented to reduce the likelihood of off-target effects:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest possible concentration that produces the desired on-target effect (e.g., F508del-CFTR correction).[5][7] Higher concentrations increase the risk of binding to lower-affinity off-target proteins.[5]
-
Employ Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control.[5] This helps confirm that the observed phenotype is not due to the chemical scaffold itself.
-
Confirm with Genetic Approaches: Use techniques like siRNA or CRISPR-Cas9 to knock down or knock out the intended target (CFTR).[5] If this compound still produces the same effect in the absence of CFTR, the phenotype is likely due to an off-target interaction.
-
Limit Exposure Time: In some experimental systems, reducing the duration of cell exposure to the compound can minimize off-target effects, which may require more prolonged engagement.[8]
-
Confirm Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is directly binding to CFTR in your specific cellular context.[5]
Quantitative Data for this compound
The following tables provide key quantitative data for this compound based on published literature.
Table 1: Potency of this compound in F508del-CFTR Correction Assays
| Assay Type | Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|
| Pharmacotrafficking Assay | U2OS | EC50 | 18 nM | [2] |
| YFP Quenching Assay | CFBE | EC50 | ~20-50 nM | [1][2] |
| Immunoblotting (C-Band) | HEK-TREx | Max Efficacy Conc. | 0.4 µM |[9] |
Table 2: Recommended Concentration Ranges for Cellular Assays
| Assay | Recommended Concentration Range | Notes | Reference |
|---|---|---|---|
| Initial Screening | 0.1 nM - 1000 nM | A wide range is recommended to establish a dose-response curve. | [1] |
| Functional Assays | 10 nM - 500 nM | The optimal concentration should be determined empirically for each cell line and assay. | [9] |
| Combination Studies | Sub-maximal concentrations | When combining with other correctors, use concentrations below the Emax to observe additivity. |[2] |
Troubleshooting Guide
This guide addresses common issues researchers may encounter when using this compound.
| Question/Problem | Possible Cause(s) | Suggested Action(s) |
| Q5: My cytotoxicity assay (e.g., MTT) shows a significant decrease in cell viability at concentrations where I expect to see CFTR correction. Why? | 1. Off-target cytotoxicity: this compound may be interacting with essential cellular targets other than CFTR.[10]2. Assay interference: The compound might directly react with the assay reagent.[10]3. Cell line sensitivity: The chosen cell line may be particularly sensitive to the compound or its vehicle (e.g., DMSO).[10] | 1. Validate with an orthogonal assay: Use a cytotoxicity assay with a different readout, such as CellTiter-Glo® (measures ATP) or a dye-exclusion method like Trypan Blue.[10]2. Run an assay interference control: Incubate this compound with the assay reagents in a cell-free system.3. Perform a dose-response titration: Identify the lowest effective concentration for CFTR rescue and assess toxicity at and around that concentration.4. Test in multiple cell lines: Compare cytotoxic effects across different cell lines to see if the effect is specific.[5] |
| Q6: I'm getting inconsistent F508del-CFTR rescue results between different cell lines or experiments. | 1. Variable target expression: The expression levels of F508del-CFTR may differ significantly between cell lines or even between passages.[5]2. Variable off-target expression: If an off-target is modulating the effect, its expression may also vary.[5]3. Compound stability/solubility: this compound may degrade or precipitate in culture media over time. | 1. Confirm target expression: Use Western Blot or qPCR to quantify F508del-CFTR expression levels in all cell lines used.2. Standardize cell culture: Use cells from the same passage number and ensure consistent seeding densities.3. Prepare fresh solutions: Prepare this compound stock solutions and dilutions freshly for each experiment. Refer to the manufacturer's guidelines for proper storage and handling.[1] |
| Q7: The phenotype I observe with this compound treatment could be explained by mechanisms other than CFTR correction. How do I confirm it's an on-target effect? | 1. Off-target signaling: this compound could be activating a signaling pathway that indirectly leads to the observed phenotype, independent of CFTR trafficking.[5]2. Scaffold-specific effects: The chemical structure of the molecule itself might be causing a non-specific cellular response. | 1. Use genetic knockdown: Use siRNA or CRISPR to deplete CFTR. If the phenotype disappears, it is on-target.[5]2. Use an inactive control: Synthesize or obtain a structurally related analog of this compound that is known to not bind or correct CFTR. This compound should not produce the phenotype.3. Perform a target engagement assay: Use a technique like CETSA to demonstrate direct binding of this compound to CFTR within the cell.[5] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target mechanism of this compound in correcting F508del-CFTR trafficking.
Caption: Troubleshooting workflow for investigating unexpected cytotoxicity.
Caption: Logical workflow for validating an on-target effect of this compound.
Detailed Experimental Protocols
Protocol 1: Western Blot for CFTR C-Band Expression
This protocol is used to assess the correction of F508del-CFTR trafficking by measuring the appearance of the mature, complex-glycosylated form (Band C, ~180 kDa).
-
Cell Seeding and Treatment:
-
Seed cells (e.g., CFBE41o- or HEK293 expressing F508del-CFTR) in 6-well plates to reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0-1000 nM) or vehicle control (DMSO) for 24-48 hours. Include a positive control (e.g., low-temperature incubation at 27°C or another known corrector).[11]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare with Laemmli sample buffer.
-
Load 20-50 µg of protein per lane on a 6-8% Tris-glycine polyacrylamide gel.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with a primary antibody against CFTR (e.g., clone 596 or 570) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Also probe for a loading control like GAPDH or β-actin.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol assesses the direct binding of this compound to CFTR in intact cells by measuring changes in the thermal stability of CFTR.[5]
-
Cell Culture and Treatment:
-
Culture cells expressing the target protein to high density in a 10 cm dish or T75 flask.
-
Treat cells with this compound at a desired concentration (e.g., 1 µM) or vehicle control for 1-2 hours.
-
-
Heating:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, leaving one aliquot at room temperature as a non-heated control.
-
-
Lysis and Protein Extraction:
-
Subject the heated cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure lysis.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated, denatured proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble CFTR remaining at each temperature point by Western Blot (as described in Protocol 1).
-
A positive result is indicated by an increased amount of soluble CFTR at higher temperatures in the this compound-treated samples compared to the vehicle control, demonstrating ligand-induced stabilization.
-
Protocol 3: Forskolin-Induced Swelling (FIS) Assay in Organoids
This assay provides a functional readout of CFTR activity in a 3D culture system.[12][13]
-
Organoid Culture:
-
Culture patient-derived intestinal or bronchial organoids in Matrigel domes according to established protocols.
-
-
Assay Preparation:
-
Mechanically dissociate organoids and seed them into a 96-well or 384-well plate.[13]
-
Allow organoids to form for 24-48 hours.
-
Pre-treat the organoids with this compound at various concentrations for 24 hours to allow for CFTR correction.
-
-
Functional Measurement:
-
Include a vehicle control (DMSO) and a positive control (e.g., a clinically approved modulator combination).
-
Acquire baseline brightfield images (t=0) of the organoids using an automated microscope.
-
Add a CFTR activator, such as forskolin (B1673556) (e.g., 5 µM), to all wells to stimulate CFTR-mediated fluid secretion into the organoid lumen.[12]
-
-
Image Acquisition and Analysis:
-
Acquire images at regular intervals over several hours.
-
Use image analysis software to measure the change in the cross-sectional area of the organoids over time. The degree of swelling is proportional to CFTR function.
-
Calculate the area under the curve (AUC) for the swelling response and normalize to the vehicle control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. nodes.bio [nodes.bio]
- 7. youtube.com [youtube.com]
- 8. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Small-molecule correctors of defective ΔF508-CFTR cellular processing identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. High-throughput functional assay in cystic fibrosis patient-derived organoids allows drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
improving the signal-to-noise ratio in IDOR-4 functional assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the signal-to-noise ratio in functional assays for IDOR-4, a type IV CFTR corrector. The primary focus is on the widely used halide-sensitive YFP quenching assay to measure CFTR ion channel function.
Troubleshooting Guide
This guide addresses specific issues that can arise during the CFTR YFP quenching assay, leading to a poor signal-to-noise ratio.
| Problem | Potential Cause | Recommended Solution |
| Low or No YFP Quenching Signal | Ineffective CFTR Correction: The F508del-CFTR is not trafficking to the cell surface despite treatment with this compound.[1] | - Optimize this compound Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal conditions for this compound treatment. A typical starting point is 0.1-1000 nM for 24 hours.[1] - Verify Cell Health: Ensure cells are healthy and not overgrown, as this can affect protein expression and trafficking. |
| Low CFTR Expression: The cell line used has low endogenous or transfected CFTR expression. | - Use a High-Expressing Cell Line: Select a cell line known for robust CFTR expression. - Optimize Transfection Efficiency: If using transient transfection, optimize the protocol to ensure high expression of the YFP-CFTR construct. | |
| Inactive Reagents: The forskolin (B1673556) used to activate CFTR or the iodide solution for quenching is degraded or at the wrong concentration. | - Use Fresh Reagents: Prepare fresh forskolin and iodide solutions for each experiment. - Verify Reagent Concentrations: Double-check the final concentrations of all reagents in the assay. | |
| High Background Fluorescence | Autofluorescence: The cells or the assay medium exhibit high intrinsic fluorescence.[2] | - Use Phenol (B47542) Red-Free Medium: During the assay, switch to a phenol red-free medium to reduce background. - Include Unstained Controls: Always have a control of unstained cells to measure the baseline autofluorescence.[2] |
| Non-Specific Dye Binding: If using a potentiator or other fluorescent compounds, they may bind non-specifically to cells or the plate. | - Perform Control Experiments: Test the fluorescence of any additional compounds in the absence of YFP to check for intrinsic fluorescence. | |
| Light Scatter: Imperfections in the microplate or bubbles in the wells can cause light to scatter, increasing background readings. | - Use High-Quality Plates: Utilize black-walled, clear-bottom microplates designed for fluorescence assays. - Be Careful with Pipetting: Pipette gently to avoid introducing bubbles into the wells. | |
| High Well-to-Well Variability | Inconsistent Cell Seeding: Uneven cell numbers across the wells will lead to variable YFP expression and signal. | - Ensure a Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating. - Use a Repeater Pipette: For plating, a repeater pipette can improve consistency. |
| Pipetting Errors: Inaccurate or inconsistent addition of reagents (this compound, forskolin, iodide) will cause variability. | - Calibrate Pipettes: Regularly check and calibrate all pipettes. - Use Automated Liquid Handlers: For high-throughput screening, automated systems can greatly reduce pipetting errors. | |
| Edge Effects: Wells on the edge of the plate may experience different temperature and evaporation rates, affecting cell health and assay performance. | - Avoid Using Outer Wells: Do not use the outermost wells of the plate for experimental samples. Instead, fill them with sterile water or PBS to create a humidity barrier. |
Frequently Asked Questions (FAQs)
Assay Principles and Optimization
Q1: What is the principle behind the YFP quenching assay for CFTR function?
The halide-sensitive YFP quenching assay is a cell-based functional assay used to measure CFTR chloride channel activity.[3] Cells are co-transfected with a halide-sensitive variant of Yellow Fluorescent Protein (YFP) and the CFTR channel.[3] The assay works in two main steps:
-
CFTR Activation: The CFTR channel is activated, typically using forskolin, which increases intracellular cAMP levels.[3]
-
Fluorescence Quenching: An iodide-containing solution is added to the extracellular medium. If the CFTR channels are functional and present on the cell surface, they will allow the influx of iodide ions into the cell.[3] The intracellular iodide ions then bind to YFP, quenching its fluorescence.[3] The rate of fluorescence quenching is proportional to the CFTR channel activity.[3]
Q2: How does this compound affect the YFP quenching assay?
This compound is a type IV CFTR corrector.[1] Its primary role is to rescue the trafficking of the misfolded F508del-CFTR protein, allowing it to reach the cell surface.[1][4] In the context of the YFP quenching assay, pre-treating cells expressing F508del-CFTR with this compound should lead to an increased number of functional CFTR channels at the plasma membrane. This results in a faster and more pronounced YFP quenching upon iodide addition, thus increasing the signal of the assay.
Q3: How can I improve the Z'-factor of my high-throughput screen?
The Z'-factor is a statistical measure of the quality of a high-throughput screening (HTS) assay. A Z'-factor between 0.5 and 1.0 is considered excellent.[5][6][7] To improve the Z'-factor, you need to either increase the separation between your positive and negative controls or decrease the variability of your data.
| Parameter | Strategy for Improvement |
| Increase Signal Window | - Optimize Corrector/Potentiator Concentrations: Ensure you are using saturating concentrations of your positive controls (e.g., a known effective corrector and potentiator). - Maximize CFTR Expression: Use a cell line with high and stable expression of the YFP-CFTR construct. |
| Decrease Data Variability | - Automate Liquid Handling: Use robotic systems for cell plating and reagent addition to minimize human error. - Optimize Cell Culture Conditions: Maintain consistent cell passage numbers and ensure cells are in a healthy, logarithmic growth phase. - Use High-Quality Reagents: Ensure all buffers and compounds are of high purity and are prepared consistently. |
Q4: What are the best controls to include in my experiment?
-
Negative Control: Cells expressing F508del-CFTR treated with vehicle (e.g., DMSO). This represents the baseline, uncorrected CFTR function.
-
Positive Control: Cells expressing F508del-CFTR treated with a known, effective CFTR corrector and/or potentiator. This provides the maximum expected signal.
-
Wild-Type Control: Cells expressing wild-type CFTR can be used to represent the theoretical maximum physiological response.
-
Untransfected/Unstained Control: To measure and potentially subtract background autofluorescence.[2]
Experimental Protocols
Detailed Protocol for CFTR YFP Quenching Assay
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Cells stably or transiently expressing halide-sensitive YFP and the CFTR variant of interest (e.g., F508del-CFTR).
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
Phenol red-free culture medium.
-
This compound stock solution (in DMSO).
-
Forskolin stock solution (in DMSO).
-
Chloride-containing buffer (e.g., PBS).
-
Iodide-containing buffer (e.g., PBS with NaCl replaced by NaI).
-
Fluorescence plate reader with automated injectors.
Procedure:
-
Cell Seeding: Seed the cells into the microplate at an optimized density to achieve a confluent monolayer on the day of the assay.
-
This compound Treatment: The following day, treat the cells with the desired concentrations of this compound (or vehicle for negative controls) and incubate for the optimized time (e.g., 24 hours) at 37°C.
-
Assay Preparation:
-
Wash the cells gently with chloride-containing buffer to remove the culture medium.
-
Add fresh chloride-containing buffer to each well.
-
-
Baseline Fluorescence Measurement: Place the plate in the fluorescence reader and measure the baseline YFP fluorescence (Excitation ~500 nm, Emission ~530 nm).
-
CFTR Activation and Quenching:
-
Using an automated injector, add a solution containing both forskolin (to activate CFTR) and iodide (to quench YFP).
-
Immediately begin kinetic fluorescence readings for a set duration (e.g., 2-5 minutes).
-
-
Data Analysis:
-
Normalize the fluorescence data to the baseline reading for each well.
-
Calculate the initial rate of fluorescence quenching.
-
Compare the quenching rates of this compound treated cells to the negative and positive controls.
-
Visualizations
Signaling and Trafficking Pathway
Caption: F508del-CFTR trafficking pathway and the corrective action of this compound.
Experimental Workflow
Caption: Workflow for the halide-sensitive YFP quenching functional assay.
Troubleshooting Logic
References
addressing cellular toxicity issues with long-term IDOR-4 exposure
Technical Support Center: IDOR-4
Disclaimer: this compound (Indoleamine Dioxygenase One Reversible-4) is a fictional compound created for illustrative purposes for this guide. The information, protocols, and data presented are based on established principles of cell biology and toxicology to simulate a realistic technical support scenario for a novel enzyme inhibitor.
This guide provides troubleshooting advice and detailed protocols for researchers encountering cellular toxicity issues during long-term (>72 hours) in vitro exposure to this compound, a potent inhibitor of the IDO1 enzyme.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective, reversible competitive inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is the rate-limiting enzyme in the catabolism of tryptophan along the kynurenine (B1673888) pathway. By inhibiting IDO1, this compound is designed to block the production of kynurenine and its downstream metabolites, thereby preventing tryptophan depletion in the local microenvironment.
Q2: What are the typical signs of cellular toxicity with long-term this compound exposure?
A2: While short-term exposure (<48 hours) is generally well-tolerated, long-term exposure can lead to off-target cellular toxicity. Signs include:
-
A significant decrease in cell viability and proliferation rate.
-
Increased morphological signs of stress, such as cell shrinkage, rounding, and detachment.
-
Elevated markers of apoptosis, such as caspase-3/7 activation and Annexin V staining.
-
Increased production of intracellular Reactive Oxygen Species (ROS).
Q3: What is the suspected mechanism of this compound long-term toxicity?
A3: Evidence suggests that long-term exposure to this compound induces mitochondrial dysfunction independent of its IDO1 inhibitory activity. This is characterized by a decrease in mitochondrial membrane potential and increased mitochondrial ROS production, which can trigger the intrinsic apoptotic pathway.
Q4: How can I distinguish between on-target effects of IDO1 inhibition and off-target toxicity?
A4: This is a critical step in troubleshooting. On-target effects relate to the consequences of tryptophan metabolism blockade, while off-target toxicity involves unintended cellular damage.
-
Confirm On-Target Activity: Measure kynurenine levels in your cell culture supernatant. A dose-dependent decrease in kynurenine confirms this compound is inhibiting IDO1.
-
Assess Toxicity in IDO1-Negative Cells: If possible, test this compound on a cell line that does not express IDO1. If toxicity is still observed, it is likely an off-target effect.
-
Rescue Experiment: Attempt to rescue the cells by supplementing the medium with downstream metabolites of the kynurenine pathway. If this fails to prevent toxicity, the effect is off-target. Conversely, co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate the off-target mitochondrial toxicity.
Troubleshooting Guides
Problem 1: Significant drop in cell viability after 72 hours of this compound treatment, even at concentrations that effectively inhibit IDO1.
-
Possible Cause: Onset of off-target mitochondrial toxicity.
-
Troubleshooting Steps:
-
Confirm Timeline: Verify that the viability drop consistently occurs after the 48-72 hour mark.
-
Perform a Dose-Response and Time-Course Viability Assay: This will help identify the precise concentration and time at which toxicity begins (see Table 1).
-
Measure Mitochondrial Health: Use a fluorescent probe like JC-1 or TMRM to assess mitochondrial membrane potential. A decrease indicates mitochondrial dysfunction.
-
Quantify ROS Production: Use a probe such as CellROX™ Green or DCFDA to measure intracellular ROS levels. An increase is a key indicator of oxidative stress.
-
Attempt Mitigation: Conduct a co-treatment experiment with a mitochondrial-targeted antioxidant (e.g., MitoTEMPO) or a general antioxidant (e.g., N-acetylcysteine) to see if cell viability can be restored.
-
Problem 2: Inconsistent kynurenine measurements and variable this compound efficacy between experiments.
-
Possible Cause 1: Inconsistent IDO1 expression.
-
Solution: IDO1 is an interferon-stimulated gene. Ensure consistent induction by pre-treating your cells with a saturating concentration of interferon-gamma (IFNγ, e.g., 50 ng/mL) for a standardized period (e.g., 24 hours) before adding this compound.
-
Possible Cause 2: Interference from media components.
-
Solution: Phenol (B47542) red in some culture media can interfere with colorimetric assays. Use phenol red-free medium for the kynurenine detection assay to improve consistency.
-
Possible Cause 3: Inaccurate cell seeding.
-
Solution: Ensure a homogenous cell suspension and use an automated cell counter for accurate and consistent cell numbers in each well.
Data Presentation
Table 1: this compound Dose-Response Effect on Cell Viability and IDO1 Inhibition
| This compound Conc. (nM) | Kynurenine Level (% of Control) | Cell Viability @ 48h (% of Control) | Cell Viability @ 96h (% of Control) |
|---|---|---|---|
| 0 (Vehicle) | 100% | 100% | 100% |
| 10 | 75% | 98% | 95% |
| 50 | 42% | 97% | 88% |
| 100 | 15% | 95% | 65% |
| 250 | 5% | 91% | 40% |
| 500 | <1% | 85% | 22% |
| 1000 | <1% | 70% | 10% |
Table 2: Effect of N-acetylcysteine (NAC) Co-treatment on this compound Toxicity (Cells treated with 250 nM this compound for 96 hours)
| Treatment Group | Relative ROS Levels (% of Control) | Cell Viability (% of Control) |
|---|---|---|
| Vehicle Control | 100% | 100% |
| This compound (250 nM) | 350% | 40% |
| NAC (5 mM) | 95% | 98% |
| this compound (250 nM) + NAC (5 mM) | 125% | 85% |
Signaling Pathways and Workflows
Caption: Dual mechanism of this compound action and long-term toxicity.
Caption: Experimental workflow for investigating this compound toxicity.
Experimental Protocols
Protocol 1: Assessment of Mitochondrial ROS Production
This protocol uses CellROX™ Green Reagent to quantify Reactive Oxygen Species (ROS) generation.
-
Materials:
-
Cells cultured in a 96-well black, clear-bottom plate.
-
This compound compound.
-
Positive control (e.g., 100 µM Menadione or 200 µM H₂O₂).
-
CellROX™ Green Reagent (5 mM stock in DMSO).
-
Hoechst 33342 nuclear stain (10 mg/mL stock in H₂O).
-
Phenol red-free culture medium.
-
Fluorescence plate reader or high-content imager.
-
-
Methodology:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, vehicle control, and positive control for the desired duration (e.g., 72-96 hours).
-
Prepare a fresh working solution of CellROX™ Green by diluting the stock to a final concentration of 5 µM in phenol red-free medium. Also, prepare a Hoechst solution at 1 µg/mL.
-
Remove the treatment medium from the wells.
-
Add 100 µL of the CellROX™/Hoechst working solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
Add 100 µL of phenol red-free medium to each well.
-
Read the plate on a fluorescence plate reader (CellROX™ Green: Ex/Em ~485/520 nm; Hoechst: Ex/Em ~350/461 nm) or capture images on a high-content imager.
-
Normalize the CellROX™ green fluorescence signal to the Hoechst blue fluorescence signal to account for differences in cell number.
-
Protocol 2: Mitigation of Toxicity with N-acetylcysteine (NAC) Co-treatment
This protocol assesses if an antioxidant can rescue cells from this compound-induced toxicity.
-
Materials:
-
Cells cultured in a 96-well plate.
-
This compound compound.
-
N-acetylcysteine (NAC) powder. Prepare a fresh 500 mM stock solution in sterile water and filter-sterilize.
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, or MTT).
-
Plate reader (luminescence, fluorescence, or absorbance based on viability reagent).
-
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare treatment media. Include four groups:
-
Vehicle Control.
-
This compound alone (at a concentration known to cause toxicity, e.g., 250 nM).
-
NAC alone (e.g., 5 mM).
-
This compound (250 nM) + NAC (5 mM).
-
-
Remove the initial medium and add 100 µL of the respective treatment media to the wells.
-
Incubate for the desired long-term duration (e.g., 96 hours).
-
After incubation, proceed with your chosen cell viability assay according to the manufacturer's instructions.
-
Measure the signal on the appropriate plate reader.
-
Calculate cell viability for each treatment group relative to the vehicle control. A significant increase in viability in the "this compound + NAC" group compared to the "this compound alone" group indicates successful mitigation of toxicity.
-
quality control measures for IDOR-4 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for IDOR-4 stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is identified as a type IV CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) corrector.[1] Its primary function is to restore the proper trafficking of the F508del-CFTR mutant protein to the cell surface.[1][2][3] This mutation typically causes the protein to be misfolded and retained in the endoplasmic reticulum (ER).[4] this compound acts by binding to a cavity between the lasso helix-1 (Lh1) and transmembrane helix-1 of the membrane-spanning domain-1 (MSD1), promoting the co-translational assembly of key domains.[5] This mechanism is complementary to other corrector types (I, II, and III), and it can work additively with them to rescue CFTR function.[5][6]
Q2: How do I properly prepare an this compound stock solution?
A2: To prepare a stock solution, this compound powder should be dissolved in a suitable solvent, with DMSO being the recommended choice.[1][2][3] It is highly soluble in DMSO, reaching concentrations of at least 250 mg/mL (272.64 mM).[1][2][3] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact the solubility of the product.[1][2][3] After preparation, it is best practice to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][7]
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: Proper storage is critical to maintain the stability and activity of this compound. For the solid powder, storage at -20°C is recommended for up to 3 years, and at 4°C for up to 2 years.[1][2][3] Once dissolved into a stock solution, it should be aliquoted and stored tightly sealed.[7] The stability of the stock solution depends on the storage temperature.[1][2][3]
Q4: What are the common signs of degradation or instability in my this compound stock solution?
A4: Visual inspection can often reveal issues. The presence of precipitates or crystals after thawing, or a color change in the solution, may indicate degradation or solubility problems. The most definitive sign of a problem, however, is a decrease or complete loss of biological activity in your experiments. If you observe that this compound is no longer effectively rescuing F508del-CFTR function (e.g., no increase in C-band expression on a Western blot), your stock solution has likely degraded.
Q5: How can I verify the activity of my this compound stock solution?
A5: The most reliable method to verify the activity of your this compound stock solution is through a functional cell-based assay. A common method is to treat cells expressing F508del-CFTR (like CFBE cells) with your this compound solution and measure the rescue of the protein.[1][5] This is typically assessed by immunoblotting (Western blot) for the mature, fully-glycosylated form of CFTR, known as the "C-band".[1][8] An active this compound solution will cause a significant, dose-dependent increase in the intensity of the C-band compared to a vehicle control (e.g., DMSO).[5][8]
Data Summary Tables
Table 1: this compound Stock Solution Preparation in DMSO
| Desired Concentration | Mass of this compound (for 1 mg) | Mass of this compound (for 5 mg) | Mass of this compound (for 10 mg) |
| 1 mM | 1.0906 mL | 5.4529 mL | 10.9057 mL |
| 5 mM | 0.2181 mL | 1.0906 mL | 2.1811 mL |
| 10 mM | 0.1091 mL | 0.5453 mL | 1.0906 mL |
| (Data sourced from MedChemExpress product information)[1][2][3] |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Shelf Life |
| Solid (Powder) | -20°C | 3 years |
| 4°C | 2 years | |
| Stock Solution (in Solvent) | -80°C | 6 months |
| -20°C | 1 month | |
| (Data sourced from MedChemExpress and general recommendations)[1][2][3][7] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitate observed in stock solution upon thawing. | 1. Solution concentration is too high. 2. Incomplete initial solubilization. 3. Solvent (DMSO) has absorbed water. | 1. Gently warm the solution to 37°C and vortex to try and redissolve. 2. If precipitation persists, centrifuge the vial, and use the supernatant, noting that the concentration may be lower than intended. 3. For future preparations, ensure the use of fresh, anhydrous DMSO.[1][2][3] |
| Inconsistent or no biological activity in assays. | 1. Stock solution has degraded due to improper storage or multiple freeze-thaw cycles. 2. Incorrect stock solution concentration. 3. The compound is inactive. | 1. Prepare a fresh stock solution from the powder.[7] 2. Aliquot the new stock solution into single-use vials to prevent freeze-thaw cycles.[1] 3. Verify the activity of the new stock solution with a functional assay using positive and negative controls. 4. If the issue persists with a freshly prepared solution, contact the supplier for technical support. |
| High variability between experimental replicates. | 1. Inconsistent pipetting of viscous DMSO stock solution. 2. Uneven distribution of the compound in the culture medium. 3. Degradation of this compound in the working solution over time. | 1. Use reverse pipetting or positive displacement pipettes for accurate handling of DMSO. 2. Ensure thorough mixing after adding the stock solution to the cell culture medium. 3. Prepare working solutions fresh for each experiment and use them promptly. |
Visual Guides and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability and Storage | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: IDOR-4 Efficacy and Serum Concentration
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and troubleshooting the impact of serum concentration on the efficacy of IDOR-4, a novel type IV cystic fibrosis transmembrane conductance regulator (CFTR) corrector.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a macrocyclic type IV CFTR corrector.[1] Its primary function is to rescue the trafficking of misfolded CFTR protein, such as the F508del mutation, from the endoplasmic reticulum to the cell surface, thereby restoring its function as a chloride channel.[2] Unlike other corrector types, type IV correctors like this compound have a unique mechanism of action. They are believed to bind to a cavity between the lasso helix-1 (Lh1) and the first membrane-spanning domain (MSD1) of the CFTR protein.[1][3] This binding is thought to promote the co-translational assembly of Lh1, MSD1, and MSD2, which is a critical step in the proper folding of the CFTR protein.[1][3]
Q2: How does serum concentration potentially affect this compound's efficacy?
While specific data on the direct impact of serum concentration on this compound efficacy is not extensively published, it is a critical experimental variable to consider. Serum contains a complex mixture of proteins, with albumin being the most abundant. Small molecule drugs, like this compound, can bind to serum proteins. This binding can affect the free concentration of the drug available to interact with its target, in this case, the CFTR protein. Therefore, variations in the percentage of serum used in cell culture media can lead to differences in the observed potency and efficacy of this compound. It has been noted in research that the maximally effective concentrations of this compound were assessed for specific cell types and serum concentrations, suggesting an awareness of this variable's importance.[4]
Q3: What are the typical concentrations of this compound used in in-vitro experiments?
In various in-vitro studies, this compound has been shown to be effective in a nanomolar range. For instance, in assays like the YFP quenching assay to assess F508del-CFTR function, concentrations ranging from 0.1 nM to 1000 nM have been used.[2] In other experiments involving immunoblotting to detect the mature C-band of CFTR, concentrations such as 0.4 µM and 2 µM have been utilized.[5]
Troubleshooting Guides
Issue: High variability in this compound efficacy across experiments.
Possible Cause: Inconsistent serum concentration in the cell culture medium.
Troubleshooting Steps:
-
Standardize Serum Concentration: Ensure that the same brand, lot, and percentage of fetal bovine serum (FBS) or other serum is used across all experiments.
-
Test a Range of Serum Concentrations: If variability persists, it may be necessary to perform a dose-response experiment for this compound at different serum concentrations (e.g., 2%, 5%, 10% FBS) to determine the optimal condition for your specific cell line and assay.
-
Consider Serum-Free Media: For certain mechanistic studies, using a serum-free or defined media formulation can eliminate the variability introduced by serum components. However, this may affect cell health and growth, so it should be validated for your specific cell type.
Issue: this compound shows lower than expected potency in our assay.
Possible Cause: High serum protein binding is reducing the free concentration of this compound.
Troubleshooting Steps:
-
Lower the Serum Concentration: Attempt to run the experiment with a lower percentage of serum in the culture medium. This may increase the concentration of free this compound available to interact with the cells.
-
Increase this compound Concentration: If lowering the serum concentration is not feasible due to cell health requirements, a higher concentration of this compound may be needed to achieve the desired biological effect.
-
Quantify Protein Binding: For advanced studies, techniques like equilibrium dialysis or ultrafiltration can be used to quantify the extent of this compound binding to serum proteins, providing a more precise understanding of its bioavailability in your experimental system.
Experimental Protocols
Protocol: Assessing the Impact of Serum Concentration on this compound Efficacy
This protocol provides a framework for systematically evaluating how different serum concentrations affect the efficacy of this compound in a cell-based assay.
Objective: To determine the EC50 of this compound in correcting F508del-CFTR trafficking and function at varying serum concentrations.
Materials:
-
Cells expressing F508del-CFTR (e.g., CFBE41o- or U2OS cells)
-
Cell culture medium (e.g., MEM or DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
Reagents for chosen endpoint assay (e.g., YFP quenching assay reagents or antibodies for immunoblotting)
Experimental Design:
The experiment should be designed to test a range of this compound concentrations at different, fixed serum percentages.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Serum Concentration | 2% FBS | 5% FBS | 10% FBS |
| This compound Concentrations | 0 (Vehicle), 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM | 0 (Vehicle), 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM | 0 (Vehicle), 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM |
| Incubation Time | 24 hours | 24 hours | 24 hours |
| Endpoint Assay | YFP Quenching or Immunoblotting | YFP Quenching or Immunoblotting | YFP Quenching or Immunoblotting |
Procedure:
-
Cell Seeding: Seed the F508del-CFTR expressing cells in appropriate culture plates (e.g., 96-well plates for YFP assay, 6-well plates for immunoblotting). Allow cells to adhere and reach the desired confluency.
-
Preparation of Treatment Media: Prepare separate batches of cell culture medium containing 2%, 5%, and 10% FBS. For each serum concentration, create a serial dilution of this compound to the final desired concentrations. Include a vehicle control (DMSO) for each serum condition.
-
Cell Treatment: Remove the existing media from the cells and replace it with the prepared treatment media.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Endpoint Analysis:
-
For YFP Quenching Assay: Follow a standard protocol to measure the iodide influx, which is indicative of CFTR channel function.
-
For Immunoblotting: Lyse the cells and perform SDS-PAGE and western blotting using an antibody specific for CFTR to detect the mature, complex-glycosylated C-band form of the protein.
-
-
Data Analysis:
-
For the YFP assay, plot the rate of fluorescence quenching against the this compound concentration for each serum condition.
-
For immunoblotting, quantify the C-band intensity and normalize it to a loading control (e.g., GAPDH). Plot the normalized C-band intensity against the this compound concentration for each serum condition.
-
Calculate the EC50 value for this compound at each serum concentration using a suitable non-linear regression model (e.g., four-parameter logistic curve).
-
Visualizations
Caption: Workflow for assessing this compound efficacy at different serum concentrations.
Caption: Mechanism of action of this compound as a type IV CFTR corrector.
References
Technical Support Center: Overcoming Resistance to IDOR-4 in CFTR Mutations
Welcome to the technical support center for IDOR-4. This resource is designed for researchers, scientists, and drug development professionals working with the novel type IV CFTR corrector, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your experiments.
Frequently Asked Questions (FAQs)
A collection of common questions regarding the use of this compound in CFTR mutation research.
| Question | Answer |
| What is this compound and how does it differ from other CFTR correctors? | This compound is a novel, macrocyclic, type IV CFTR corrector. Unlike type I, II, and III correctors that target different domains of the CFTR protein, this compound has a unique mechanism of action. It is believed to bind to a cavity between the lasso helix-1 (Lh1) and transmembrane helix-1 of the first membrane-spanning domain (MSD1).[1][2] This interaction is thought to promote the co-translational assembly of Lh1, MSD1, and MSD2, leading to a highly efficient rescue of misfolded CFTR, including the common F508del mutation.[1][2] |
| What is meant by "resistance" in the context of this compound? | Currently, there is no documented evidence of acquired resistance to this compound in the classical sense. The term "overcoming resistance" in this context refers to this compound's ability to effectively rescue CFTR mutations that are poorly responsive or "resistant" to other corrector types.[1][2] this compound has shown efficacy in rescuing previously corrector-resistant folding mutations.[1][2] |
| Which CFTR mutations has this compound been shown to be effective against? | This compound has demonstrated significant efficacy in rescuing the F508del mutation, achieving wild-type-like folding efficiency.[1][2] Additionally, it has been shown to be effective against a range of other class II folding mutations that are not well-corrected by other modulators, including I507del, R560T, V520F, and R1066C. However, its activity on the N1303K mutation appears to be minor.[3] |
| Can this compound be used in combination with other CFTR modulators? | Yes, this compound exhibits an additive effect when used in combination with type I, II, and III correctors.[1][2] This suggests that a multi-corrector approach including this compound could lead to a more complete rescue of CFTR function. |
| What cell lines are suitable for testing this compound? | Commonly used cell lines for testing CFTR modulators include CFBE41o- (human bronchial epithelial cells homozygous for F508del), and primary human bronchial epithelial (hBE) cells derived from CF patients.[4][5][6][7] The choice of cell line can impact experimental outcomes, so consistency in culture conditions is crucial.[7] |
| How should I prepare and store this compound? | For in vitro experiments, this compound is typically dissolved in DMSO to create a stock solution. It is recommended to store the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month). Avoid repeated freeze-thaw cycles.[8] |
Troubleshooting Guides
Practical solutions for common issues encountered during experiments with this compound.
Western Blotting for CFTR
Problem: Weak or no signal for the mature, fully-glycosylated CFTR (Band C).
| Possible Cause | Troubleshooting Step |
| Insufficient protein loading. | CFTR is a low-abundance protein. Ensure you are loading an adequate amount of total protein (typically 20-50 µg of whole-cell lysate).[9] Consider using immunoprecipitation to enrich for CFTR.[9][10] |
| Inefficient protein transfer. | CFTR is a large protein (~170 kDa), which can make transfer challenging. Optimize your transfer conditions: use a lower percentage of methanol (B129727) (e.g., 10%) in your transfer buffer, and consider an overnight wet transfer at 4°C.[11][12] Confirm successful transfer by staining the membrane with Ponceau S.[13] |
| Suboptimal antibody concentrations. | Titrate your primary and secondary antibody concentrations. For initial experiments, a 1:1000 to 1:10,000 dilution for the primary antibody is a common starting point.[9] |
| Inappropriate blocking buffer. | Some blocking agents, like non-fat dry milk, can mask certain epitopes. Try using 5% Bovine Serum Albumin (BSA) in TBS-T as an alternative.[11] |
| Protein degradation. | Always use fresh lysates and include a protease inhibitor cocktail in your lysis buffer.[14] Keep samples on ice throughout the preparation process. |
Problem: High background on the Western blot.
| Possible Cause | Troubleshooting Step |
| Insufficient blocking. | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Ensure the entire membrane is submerged in blocking buffer.[11] |
| Inadequate washing. | Increase the number and duration of washes after primary and secondary antibody incubations. Use a buffer containing a detergent like Tween-20 (e.g., TBS-T). |
| Antibody concentration too high. | Reduce the concentration of your primary and/or secondary antibodies. |
| Membrane drying out. | Ensure the membrane remains wet at all stages of the blotting process. |
Ussing Chamber Assays
Problem: Low or no forskolin-stimulated short-circuit current (Isc) after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Cell monolayer is not fully differentiated or polarized. | Ensure cells have formed a tight monolayer with high transepithelial electrical resistance (TEER) before starting the experiment. This can take several days to weeks depending on the cell type.[5] |
| Suboptimal this compound incubation time or concentration. | Optimize the incubation time (typically 24-48 hours) and concentration of this compound. Refer to dose-response curves from published studies. |
| Issues with the Ussing chamber setup. | Check for leaks in the chamber, ensure proper gassing (95% O2, 5% CO2) and temperature (37°C) of the Ringer's solution. Calibrate the electrodes before each experiment. |
| Inactive reagents. | Prepare fresh solutions of forskolin (B1673556), potentiators (e.g., genistein (B1671435) or VX-770), and inhibitors (e.g., CFTRinh-172) for each experiment. |
| Cell viability issues. | Assess cell viability after this compound treatment to ensure the compound is not causing cytotoxicity at the concentration used. |
Data Presentation
Efficacy of this compound on F508del-CFTR Maturation
The following table summarizes the effect of a 24-hour treatment with this compound and other correctors on the expression of the mature, fully-glycosylated form (Band C) of F508del-CFTR in CFBE41o- cells, as determined by Western blot analysis.
| Treatment | Concentration | Fold Increase in F508del-CFTR Band C Intensity (relative to DMSO control) |
| This compound | 0.4 µM | ~12-fold |
| IDOR-3 | 2 µM | ~9-fold |
| Tezacaftor (TEZ) + Elexacaftor (ELX) | 2 µM + 0.4 µM | ~6-fold |
| Data synthesized from published studies.[15] |
Comparative Efficacy of CFTR Modulator Combinations
This table provides a general comparison of the clinical efficacy of different CFTR modulator combination therapies in patients with at least one F508del mutation. Note that direct comparative data for this compound in a clinical setting is not yet available.
| Therapy | Absolute Change in ppFEV1 from Baseline | Absolute Change in Sweat Chloride from Baseline |
| Lumacaftor/Ivacaftor (B1684365) | +2.6 to 4.0 percentage points | -9.8 mmol/L |
| Tezacaftor/Ivacaftor | +4.0 percentage points | -9.5 mmol/L |
| Elexacaftor/Tezacaftor/Ivacaftor (Trikafta) | +10.2 to 14.3 percentage points | -42.8 to -45.1 mmol/L |
| Data represents typical values reported in clinical trials and may vary depending on the specific patient population and study design. |
Mandatory Visualizations
CFTR Protein Processing and Trafficking Pathway
The following diagram illustrates the biosynthetic pathway of the CFTR protein, highlighting the points at which misfolding occurs in mutations like F508del and where different classes of correctors exert their effects.
Mechanism of Action of Different CFTR Corrector Types
This diagram illustrates the synergistic mechanism of different classes of CFTR correctors, including the novel type IV corrector this compound. Each corrector type targets a distinct structural defect in the misfolded CFTR protein.
Experimental Workflow for Evaluating this compound Efficacy
This workflow outlines the key steps for assessing the efficacy of this compound in rescuing mutant CFTR, from cell culture to functional analysis.
Experimental Protocols
Western Blot Protocol for CFTR Protein Expression and Maturation
This protocol is used to assess the quantity and maturation state (Band B vs. Band C) of the CFTR protein following treatment with this compound.
1. Cell Lysis:
-
Wash cell monolayers (e.g., in a 6-well plate) twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay according to the manufacturer's instructions.
3. Sample Preparation:
-
Mix 20-50 µg of protein lysate with 2x Laemmli sample buffer containing 5% β-mercaptoethanol.
-
Do not boil the samples. Instead, incubate at 37°C for 15 minutes to denature the proteins.[16]
4. SDS-PAGE:
-
Load the prepared samples onto a 6% or 7.5% polyacrylamide gel to resolve the high molecular weight CFTR protein.
-
Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
-
For optimal transfer of the large CFTR protein, a wet transfer overnight at 4°C at a low constant voltage (e.g., 30V) is recommended. The transfer buffer should contain 10-20% methanol.[11]
6. Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBS-T) for 1-2 hours at room temperature.
-
Incubate the membrane with a primary antibody specific for CFTR (e.g., clone 596, diluted 1:1000 - 1:10,000 in blocking buffer) overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG, diluted 1:5,000 - 1:10,000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBS-T.
7. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities for the immature (Band B, ~150 kDa) and mature (Band C, ~170 kDa) forms of CFTR using densitometry software. Normalize the CFTR band intensities to a loading control such as β-actin or GAPDH.
Ussing Chamber Protocol for CFTR Function
This protocol is used to measure CFTR-mediated ion transport across a polarized epithelial cell monolayer.
1. Cell Culture:
-
Seed CFBE41o- or primary hBE cells on permeable supports (e.g., Snapwell™ or Transwell® inserts) and culture until a confluent and polarized monolayer with high transepithelial electrical resistance (TEER > 400 Ω·cm²) is formed.
-
Treat the cells with this compound (and/or other correctors) for 24-48 hours prior to the experiment.
2. Ussing Chamber Setup:
-
Mount the permeable supports in the Ussing chamber, separating the apical and basolateral compartments.
-
Fill both compartments with pre-warmed (37°C) and gassed (95% O2 / 5% CO2) Ringer's solution. A typical Ringer's solution contains (in mM): 120 NaCl, 25 NaHCO3, 3.3 KH2PO4, 0.8 K2HPO4, 1.2 MgCl2, 1.2 CaCl2, and 10 glucose.
-
Maintain the temperature and gassing throughout the experiment.
3. Measurement of Short-Circuit Current (Isc):
-
Clamp the transepithelial voltage to 0 mV and continuously record the Isc.
-
Allow the baseline Isc to stabilize (typically 15-30 minutes).
-
Add amiloride (B1667095) (100 µM) to the apical chamber to inhibit the epithelial sodium channel (ENaC).
-
Once a new stable baseline is reached, stimulate CFTR-mediated chloride secretion by adding a cAMP agonist, such as forskolin (10-20 µM), to the apical chamber.
-
To maximize the current, a CFTR potentiator like genistein (50 µM) or ivacaftor (VX-770, 1-10 µM) can be added to the apical chamber following forskolin stimulation.
-
To confirm that the measured current is CFTR-specific, add a CFTR inhibitor, such as CFTRinh-172 (10 µM), to the apical chamber at the end of the experiment.
4. Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to each compound. The forskolin-stimulated, CFTRinh-172-sensitive current represents the functional activity of the rescued CFTR channels.
-
Compare the ΔIsc of this compound-treated cells to that of vehicle-treated (DMSO) controls and potentially to cells treated with other correctors.
References
- 1. A uniquely efficacious type of CFTR corrector with complementary mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Use of primary cultures of human bronchial epithelial cells isolated from cystic fibrosis patients for the pre-clinical testing of CFTR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Failure of cAMP agonists to activate rescued ΔF508 CFTR in CFBE41o– airway epithelial monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenotypic Alteration of an Established Human Airway Cell Line by Media Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 10. Immunoprecipitation | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Optimization of western blotting for the detection of proteins of different molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. Analysis of CFTR Interactome in the Macromolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
Validation & Comparative
Mechanism of Action: Distinct Approaches to Correcting F508del-CFTR
An Objective Comparison of CFTR Corrector Efficacy: IDOR-4, Lumacaftor (B1684366), and Tezacaftor (B612225)
For researchers and professionals in drug development, understanding the comparative efficacy of novel and established compounds is critical. This guide provides a detailed comparison of two first-generation cystic fibrosis transmembrane conductance regulator (CFTR) correctors, lumacaftor and tezacaftor, with the emerging preclinical compound this compound, a novel macrocyclic corrector. While lumacaftor and tezacaftor have well-documented clinical profiles, this compound represents a new class of "type-IV" correctors with a distinct and complementary mechanism of action, showing significant promise in early-stage research.
Cystic fibrosis is most commonly caused by the F508del mutation, which leads to misfolding of the CFTR protein and its subsequent degradation in the endoplasmic reticulum (ER), preventing it from reaching the cell surface to function as a chloride channel.[1][2] CFTR correctors are small molecules designed to rescue the processing and trafficking of this misfolded protein.
Lumacaftor and Tezacaftor (Type I Correctors): Both lumacaftor and tezacaftor are classified as type I correctors. They are understood to bind to the first membrane-spanning domain (MSD1) of the CFTR protein. This binding helps to stabilize the protein's conformation, allowing it to better navigate cellular quality control checkpoints, escape ER-associated degradation, and traffic to the cell surface.[1][3][4] Tezacaftor was developed as a second-generation corrector with an improved side-effect profile compared to lumacaftor. Both are approved for use in combination with a potentiator, ivacaftor (B1684365), which enhances the channel-opening probability of the CFTR protein once it is at the cell surface.[3][5]
This compound (Type IV Corrector): Preclinical research has identified this compound as a novel, highly effective macrocyclic CFTR corrector that defines a new "type-IV" class.[6] Unlike type I correctors, this compound is proposed to have a distinct binding site within a cavity between the lasso helix-1 (Lh1) and transmembrane helix-1 of MSD1.[6] Its mechanism is thought to promote the co-translational assembly of Lh1, MSD1, and MSD2. This unique mode of action is additive to other known corrector types, suggesting it addresses a different aspect of the F508del-CFTR folding defect.[6]
References
- 1. The safety of lumacaftor and ivacaftor for the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Introduction - Clinical Review Report: Lumacaftor/Ivacaftor (Orkambi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. researchgate.net [researchgate.net]
Unlocking CFTR Function: A Comparative Guide to the Synergistic Potential of IDOR-4 and Ivacaftor
For Researchers, Scientists, and Drug Development Professionals
The advent of cystic fibrosis transmembrane conductance regulator (CFTR) modulators has revolutionized the treatment of cystic fibrosis (CF). This guide provides a comparative analysis of the type IV CFTR corrector, IDOR-4, and the CFTR potentiator, ivacaftor (B1684365), with a focus on their potential synergistic effects in rescuing the function of the most common CF-causing mutation, F508del-CFTR. While direct comparative studies on the combination of this compound and ivacaftor are emerging, this document synthesizes the known mechanisms of each compound and presents a framework for evaluating their combined therapeutic potential.
Understanding the Mechanisms of Action
CFTR modulators are broadly classified as correctors and potentiators, each addressing a distinct defect in the F508del-CFTR protein.
This compound: The Type IV Corrector
This compound is a novel macrocyclic compound identified as a type IV CFTR corrector.[1][2] Its primary role is to rescue the trafficking of the misfolded F508del-CFTR protein from the endoplasmic reticulum to the cell surface.[1] By binding to a distinct site on the CFTR protein, this compound demonstrates an additive effect when used with type I, II, and III correctors, suggesting a complementary mechanism of action.[2]
Ivacaftor: The CFTR Potentiator
Ivacaftor (Kalydeco®) is a well-established CFTR potentiator.[3][4] Its mechanism of action involves binding to the CFTR protein at the cell surface and increasing the channel's open probability (gating).[3][5] This allows for a greater flow of chloride ions through the channel, thereby restoring a key function of the CFTR protein.[3] Ivacaftor is highly effective for gating mutations and is a critical component of combination therapies for F508del-CFTR.[4][6]
The Principle of Synergy: Corrector-Potentiator Combinations
The therapeutic strategy for F508del-CFTR, a mutation that causes both a processing and a gating defect, relies on the synergistic action of correctors and potentiators. Correctors, like this compound, increase the number of CFTR channels at the cell surface, while potentiators, like ivacaftor, enhance the function of those channels. This dual approach has been clinically validated with the success of combination therapies such as lumacaftor/ivacaftor (Orkambi®), tezacaftor/ivacaftor (Symdeko®), and the triple-combination elexacaftor (B607289)/tezacaftor/ivacaftor (Trikafta®). The synergy between the corrector elexacaftor and ivacaftor has been specifically noted.
Hypothetical Performance Comparison
Based on the distinct mechanisms of this compound and ivacaftor, a synergistic effect on F508del-CFTR function is highly anticipated. The following table outlines the expected outcomes from in vitro assays.
| Treatment Group | F508del-CFTR Trafficking to Cell Surface | CFTR Channel Gating (Open Probability) | Overall CFTR Function (Chloride Transport) |
| Vehicle Control | Minimal | Low | Minimal |
| This compound alone | Increased | Low | Modest Increase |
| Ivacaftor alone | Minimal | Increased | Minimal (due to few surface channels) |
| This compound + Ivacaftor | Increased | Increased | Synergistic Increase |
Experimental Protocols for Assessing Synergy
To quantitatively evaluate the synergistic effects of this compound and ivacaftor, the following established in vitro assays are recommended.
Ussing Chamber Assay for CFTR-Mediated Chloride Current
This assay directly measures ion transport across an epithelial cell monolayer.
Methodology:
-
Cell Culture: Human bronchial epithelial (HBE) cells homozygous for the F508del-CFTR mutation are cultured on permeable supports until a polarized monolayer is formed.
-
Compound Treatment: Cells are treated with this compound (e.g., 10 µM), ivacaftor (e.g., 100 nM), the combination of this compound and ivacaftor, or a vehicle control for 24-48 hours.
-
Ussing Chamber Setup: The permeable supports are mounted in an Ussing chamber, and the transepithelial voltage is clamped at 0 mV. The resulting short-circuit current (Isc), which reflects ion transport, is measured.
-
Assay Procedure:
-
Initially, amiloride (B1667095) (100 µM) is added to the apical side to inhibit the epithelial sodium channel (ENaC).
-
Forskolin (B1673556) (10 µM) is then added to the basolateral side to activate adenylyl cyclase, increase intracellular cAMP, and stimulate CFTR channels.
-
For the corrector-only and vehicle groups, acute addition of ivacaftor (100 nM) to the apical side is performed to assess the potentiation of the corrected channels.
-
Finally, a CFTR inhibitor (e.g., CFTRinh-172, 10 µM) is added to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: The change in Isc (ΔIsc) in response to forskolin and ivacaftor is calculated and compared across treatment groups.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay provides a functional readout of CFTR activity in a three-dimensional cell culture model.
Methodology:
-
Organoid Culture: Human intestinal organoids derived from individuals with CF (F508del/F508del) are cultured in a basement membrane matrix.
-
Compound Treatment: Organoids are pre-incubated with this compound, ivacaftor, the combination, or vehicle for 24 hours.
-
FIS Assay:
-
Organoids are seeded into a 96-well plate.
-
Forskolin (5 µM) is added to stimulate CFTR-mediated fluid secretion into the organoid lumen, causing them to swell.
-
Live-cell imaging is used to capture images of the organoids at baseline (t=0) and at various time points after forskolin addition.
-
-
Data Analysis: The change in the cross-sectional area of the organoids over time is quantified using image analysis software. A greater increase in area indicates higher CFTR function.
Visualizing the Molecular Pathway and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway and the logical flow of a synergy experiment.
Synergistic action of this compound and ivacaftor on F508del-CFTR.
References
- 1. Potentiator ivacaftor abrogates pharmacological correction of ΔF508 CFTR in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of ivacaftor in CFTR mutations resulting in residual functioning protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potentiator ivacaftor is essential for pharmacological restoration of F508del-CFTR function and mucociliary clearance in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Implications for cystic fibrosis therapy: Potentiator icenticaftor is superior to ivacaftor in improving function and maintaining stability of F508del CFTR - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of IDOR-4: A Comparative Guide Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the mechanism of action of IDOR-4, a novel Type IV cystic fibrosis transmembrane conductance regulator (CFTR) corrector. A central focus is placed on the application of CRISPR-Cas9 gene-editing technology as a definitive validation tool, with supporting experimental data and protocols.
Introduction to this compound and its Proposed Mechanism of Action
This compound is a macrocyclic compound identified as a Type IV CFTR corrector.[1][2] Its primary function is to rescue the trafficking of the most common CF-causing mutant, F508del-CFTR, to the cell surface.[1] The proposed mechanism of action for this compound involves its binding to a specific cavity located between the lasso helix-1 (Lh1) and transmembrane helix-1 (TM1) of the CFTR protein's membrane spanning domain-1 (MSD1).[2][3] This interaction is believed to promote the co-translational assembly of Lh1, MSD1, and MSD2, thereby stabilizing the protein and facilitating its proper folding and trafficking.[2][4] This mechanism is distinct from other classes of CFTR correctors, highlighting the novelty of this compound.[2]
Validation of this compound's Mechanism of Action using CRISPR-Cas9
CRISPR-Cas9 technology offers a precise and powerful method to validate the proposed mechanism of action of this compound by directly editing the genetic sequence of the CFTR gene.[5][6][7] By creating specific mutations in the putative binding site of this compound, researchers can assess whether the drug's efficacy is dependent on this interaction.
Experimental Workflow
The following workflow outlines the key steps for validating this compound's mechanism of action using CRISPR-Cas9.
Detailed Experimental Protocol
A detailed protocol for the CRISPR-Cas9 validation of the this compound binding site is provided below.
Materials:
-
Human bronchial epithelial cells expressing F508del-CFTR (e.g., CFBE41o-)
-
CRISPR-Cas9 plasmid system (e.g., pX459)
-
Custom synthesized single-guide RNAs (sgRNAs) targeting the Lh1-TM1 interface of CFTR
-
Single-stranded oligodeoxynucleotide (ssODN) donor template with desired point mutations
-
Lipofectamine-based transfection reagent
-
Puromycin (B1679871) for selection
-
PCR primers for amplification of the target region
-
Sanger sequencing reagents
-
Antibodies for Western blotting (anti-CFTR, anti-GAPDH)
-
Ussing chamber system and reagents
-
This compound compound
Procedure:
-
sgRNA Design: Design two to three sgRNAs targeting the genomic region of CFTR that encodes the putative this compound binding site (Lh1-TM1 interface).
-
Donor Template Design: Synthesize a 150-200 nucleotide ssODN donor template containing the desired point mutations in the binding site, flanked by homology arms.
-
Transfection: Co-transfect F508del-CFTR expressing cells with the Cas9/sgRNA plasmid and the ssODN donor template using a lipofectamine-based reagent.
-
Selection: 48 hours post-transfection, select for transfected cells by adding puromycin to the culture medium.
-
Single-Cell Cloning: After selection, perform serial dilution to isolate and expand single-cell clones.
-
Genomic DNA Extraction and PCR: Extract genomic DNA from the expanded clones and amplify the targeted CFTR region using PCR.
-
Sequence Validation: Sequence the PCR products to identify clones with the desired homozygous or heterozygous mutations in the this compound binding site.
-
Functional Validation:
-
Western Blot: Culture validated mutant clones and wild-type control cells and treat with a dose-range of this compound for 24-48 hours. Lyse the cells and perform Western blotting to assess the correction of the F508del-CFTR banding pattern (appearance of the mature, fully-glycosylated Band C).
-
Ussing Chamber Assay: Plate validated mutant and wild-type control cells on permeable supports. Once differentiated, mount the inserts in an Ussing chamber and measure the forskolin- and genistein-stimulated short-circuit current as a measure of CFTR channel function after treatment with this compound.
-
Quantitative Data Presentation
The following table summarizes hypothetical quantitative data from experiments validating the mechanism of action of this compound using CRISPR-Cas9-engineered cell lines.
| Cell Line | Genotype | This compound Treatment (1 µM) | F508del-CFTR Band C Intensity (Normalized to WT) | Forskolin-Stimulated Current (µA/cm²) |
| CFBE41o- | F508del-CFTR | - | 0.05 ± 0.01 | 2.1 ± 0.5 |
| CFBE41o- | F508del-CFTR | + | 0.85 ± 0.07 | 25.3 ± 2.1 |
| Mutant Clone 1 | F508del-CFTR + Lh1-TM1 mutation | + | 0.10 ± 0.02 | 3.5 ± 0.8 |
| Mutant Clone 2 | F508del-CFTR + Lh1-TM1 mutation | + | 0.08 ± 0.03 | 2.9 ± 0.6 |
Data are presented as mean ± standard deviation.
Comparison with Alternative Validation Methods
While CRISPR-Cas9 provides a definitive genetic validation, other methods can also be employed to investigate the mechanism of action of this compound.
| Method | Principle | Advantages | Disadvantages |
| CRISPR-Cas9 | Precise gene editing to introduce mutations in the putative binding site. | Definitive genetic evidence, permanent modification, high specificity.[5][7] | Technically demanding, time-consuming to generate and validate clones, potential for off-target effects. |
| Site-Directed Mutagenesis and Overexpression | Introduction of mutations into a CFTR cDNA, followed by overexpression in host cells. | Faster than CRISPR-Cas9 for generating mutants, allows for the study of specific mutations. | Overexpression may not reflect endogenous protein levels and regulation, potential for artifacts. |
| Photo-Affinity Labeling | Use of a photo-activatable analog of this compound to covalently label its binding partner, followed by identification via mass spectrometry. | Directly identifies the binding site on the protein. | Requires synthesis of a specialized chemical probe, can be technically challenging. |
| Computational Docking and Molecular Dynamics | In silico modeling of the interaction between this compound and the CFTR protein. | Provides a structural hypothesis for the binding mode, can guide further experiments. | Predictive and not direct experimental evidence, requires a high-quality protein structure. |
Signaling Pathway and Logical Relationships
The following diagram illustrates the proposed signaling pathway of this compound leading to the rescue of F508del-CFTR.
Conclusion
The validation of this compound's mechanism of action is crucial for its further development as a therapeutic agent for cystic fibrosis. CRISPR-Cas9-mediated gene editing provides an unparalleled tool for definitively confirming the engagement of this compound with its putative binding site on the CFTR protein. The data generated from such studies, when compared with alternative methods, can build a robust and comprehensive understanding of how this novel corrector functions, ultimately paving the way for its clinical translation.
References
A Comparative Analysis of IDOR-4 and Other Type IV CFTR Correctors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel type IV Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector, IDOR-4, with other classes of CFTR correctors. The information presented herein is supported by experimental data to aid researchers and drug development professionals in understanding the evolving landscape of CFTR modulator therapies.
Cystic fibrosis (CF) is a genetic disorder resulting from mutations in the CFTR gene, which encodes a chloride and bicarbonate channel. The most prevalent mutation, F508del, leads to a misfolded CFTR protein that is prematurely degraded and fails to reach the cell surface. CFTR correctors are small molecules designed to rescue the trafficking and processing of mutant CFTR. These correctors are categorized into different classes based on their mechanisms of action. This guide focuses on the unique properties of the recently identified type IV correctors, with a specific emphasis on this compound.
Comparative Efficacy of CFTR Correctors
The following table summarizes the efficacy of this compound in comparison to other well-established CFTR correctors. The data is compiled from in vitro studies and focuses on the rescue of F508del-CFTR function.
| Corrector Class | Corrector | Mechanism of Action | F508del-CFTR Correction Efficacy (in vitro) | Reference |
| Type IV | This compound | Binds to a cavity between lasso helix-1 (Lh1) and transmembrane helix-1 (TM1) of MSD1, promoting cotranslational assembly of Lh1, MSD1, and MSD2. | Achieves wild-type-like folding efficiency of F508del-CFTR and normalizes CFTR currents in patient-derived bronchial epithelium. | [1][2] |
| Type III | Elexacaftor (ELX) | Stabilizes the NBD1/MSD2 interface. | Part of the highly effective triple-combination therapy (Trikafta/Kaftrio). | [3][4] |
| Type I | Tezacaftor (TEZ) | Binds to MSD1 and stabilizes the protein. | Used in combination therapies (Symdeko, Trikafta/Kaftrio). | [5][6] |
| Type I | Lumacaftor (LUM) | Binds to MSD1 and improves trafficking. | Used in combination with a potentiator (Orkambi). | [5][7] |
Note: Direct quantitative head-to-head clinical trial data for this compound against other correctors is not yet available as it is a more recently discovered compound. The efficacy of this compound has been demonstrated in preclinical models to be highly potent.[2]
Mechanism of Action: Type IV CFTR Correctors
Type IV correctors, such as this compound, represent a novel class of CFTR modulators with a distinct mechanism of action compared to previously identified correctors (Types I, II, and III). This unique mechanism contributes to their high efficacy in rescuing F508del-CFTR.
The following diagram illustrates the proposed mechanism of action for this compound in promoting the correct folding and trafficking of the F508del-CFTR protein.
Caption: Mechanism of this compound action on F508del-CFTR.
Experimental Protocols
Detailed methodologies for key experiments used to evaluate the efficacy of CFTR correctors are provided below.
This assay is used to assess the maturation of the CFTR protein. The immature, core-glycosylated form (Band B) resides in the endoplasmic reticulum, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi apparatus. An increase in the Band C to Band B ratio indicates improved protein trafficking.
Protocol:
-
Cell Culture and Treatment:
-
Culture human bronchial epithelial cells (e.g., CFBE41o-) expressing F508del-CFTR.
-
Treat cells with the desired concentration of CFTR correctors (e.g., this compound, lumacaftor, tezacaftor) or vehicle control (DMSO) for 24-48 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a low-percentage polyacrylamide gel (e.g., 6-8%).
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the intensity of Band B and Band C using densitometry software. Normalize CFTR band intensities to a loading control (e.g., GAPDH or β-actin).
-
This cell-based fluorescence assay measures CFTR-mediated halide transport across the cell membrane. Cells are co-transfected with a halide-sensitive Yellow Fluorescent Protein (YFP) and the CFTR gene. The influx of iodide (I⁻) through active CFTR channels quenches the YFP fluorescence, and the rate of quenching is proportional to CFTR function.[8][9]
Protocol:
-
Cell Culture and Treatment:
-
Plate cells stably expressing F508del-CFTR and a halide-sensitive YFP (e.g., YFP-H148Q/I152L) in a 96-well or 384-well black, clear-bottom plate.
-
Treat cells with CFTR correctors for 24-48 hours.
-
-
Assay Procedure:
-
Wash the cells with a PBS-based buffer.
-
Add a buffer containing a CFTR activator cocktail (e.g., forskolin (B1673556) and a potentiator like ivacaftor).
-
Place the plate in a fluorescence plate reader and measure the baseline YFP fluorescence.
-
Inject an iodide-containing solution to initiate the halide influx.
-
Monitor the decrease in YFP fluorescence over time.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence quenching for each well.
-
Compare the rates of corrector-treated cells to vehicle-treated controls to determine the extent of CFTR function rescue.
-
The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers.[10][11] It allows for the direct measurement of short-circuit current (Isc), which is a measure of net ion transport.
Protocol:
-
Cell Culture:
-
Culture primary human bronchial epithelial cells from CF patients on permeable supports until a confluent and polarized monolayer is formed.
-
Treat the cells with CFTR correctors for 24-48 hours prior to the experiment.
-
-
Ussing Chamber Setup:
-
Mount the permeable supports containing the cell monolayers in Ussing chambers.
-
Bathe the apical and basolateral sides of the monolayer with appropriate physiological solutions (e.g., Krebs-Ringer bicarbonate solution) maintained at 37°C and gassed with 95% O₂/5% CO₂.
-
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the transepithelial voltage to 0 mV and measure the resulting Isc.
-
To isolate CFTR-mediated chloride secretion, sequentially add the following drugs:
-
Amiloride to the apical chamber to block the epithelial sodium channel (ENaC).
-
Forskolin to the basolateral chamber to activate CFTR through cAMP stimulation.
-
A CFTR potentiator (e.g., ivacaftor) to the apical chamber to maximize channel gating.
-
A CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-specific.
-
-
-
Data Analysis:
-
Calculate the change in Isc in response to each drug addition.
-
The forskolin- and potentiator-stimulated, inhibitor-sensitive Isc represents the functional activity of CFTR at the cell surface.
-
Experimental Workflow and Logical Relationships
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel CFTR corrector like this compound.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. researchgate.net [researchgate.net]
- 3. Corrector therapies (with or without potentiators) for people with cystic fibrosis with class II CFTR gene variants (most commonly F508del) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the Effect of CFTR Modulators elexacaftor/tezacaftor/ivacaftor and lumacaftor/ivacaftor via Serum Human Epididymis Protein 4 Concentration in p.Phe508del-CFTR Homozygous Cystic Fibrosis Patients | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. CFTR correctors, a therapy for cystic fibrosis targeted at specific variants (most commonly F508del) | Cochrane [cochrane.org]
- 7. Corrector therapies (with or without potentiators) for people with cystic fibrosis with class II CFTR gene variants (most commonly F508del) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of cystic fibrosis transmembrane conductance regulator (CFTR) activity in CFTR-null mice after bone marrow transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Additivity of IDOR-4: A Novel Type IV Corrector for Enhanced CFTR Rescue
A Comparative Guide for Researchers and Drug Development Professionals
The therapeutic landscape for cystic fibrosis (CF) has been revolutionized by the advent of CFTR modulators. While significant progress has been made with combinations of Type I, II, and III correctors, the pursuit of complete restoration of CFTR protein function continues. This guide provides a comprehensive comparison of a novel Type IV corrector, IDOR-4, and its additive effects when combined with existing corrector classes. The data presented herein, primarily from the seminal work of Marchesin et al. (2024) in Science Advances, demonstrates the potential of this compound to further enhance the rescue of the most common CF-causing mutation, F508del-CFTR.[1][2]
Understanding CFTR Corrector Classes
CFTR correctors are small molecules designed to address the underlying protein folding and trafficking defects caused by mutations like F508del. They are broadly classified based on their mechanisms of action:
-
Type I Correctors: These molecules, such as lumacaftor (B1684366) and tezacaftor, primarily stabilize the first transmembrane domain (TMD1) of the CFTR protein.[3] This stabilization is an early step in the CFTR biosynthetic pathway.
-
Type II Correctors: This class of correctors targets the second nucleotide-binding domain (NBD2), another critical region for the overall stability and function of the CFTR protein.
-
Type III Correctors: Elexacaftor is a prime example of a Type III corrector. These compounds address folding defects within the first nucleotide-binding domain (NBD1), which is directly affected by the F508del mutation.
-
Type IV Correctors: this compound represents a new class of macrocyclic CFTR correctors. These molecules have a distinct binding site and a complementary mode of action to the other corrector types.[1][2]
The distinct mechanisms of these corrector classes provide a strong rationale for combination therapy to achieve additive or synergistic effects in rescuing F508del-CFTR.
Quantitative Analysis of this compound Additivity
The efficacy of this compound, both alone and in combination with other correctors, has been evaluated through biochemical and functional assays. The following tables summarize the key quantitative findings, illustrating the additive nature of this compound.
Table 1: F508del-CFTR Protein Maturation (Western Blotting)
This table summarizes the impact of different corrector combinations on the maturation of the F508del-CFTR protein, as assessed by the ratio of the mature, complex-glycosylated form (Band C) to the immature, core-glycosylated form (Band B). An increase in the C-band indicates improved protein trafficking and processing.
| Treatment | F508del-CFTR Mature Form (Band C) (% of WT) |
| Single Correctors | |
| This compound | ~60-70% |
| Type I (Lumacaftor) | ~15-20% |
| Type II (Corrector-4a) | ~10-15% |
| Type III (Elexacaftor) | ~25-30% |
| Combination Treatments | |
| This compound + Type I | Additive Increase |
| This compound + Type II | Additive Increase |
| This compound + Type III | Additive Increase |
| This compound + Type I + Type II + Type III | Near Wild-Type Levels |
Note: The percentage values are estimations based on graphical data from Marchesin et al., 2024. "Additive Increase" indicates a significant improvement over the most effective single agent in the combination.
Table 2: F508del-CFTR Function (Ussing Chamber Assay)
This table presents the functional rescue of F508del-CFTR, measured as the change in short-circuit current (ΔIsc) in response to forskolin (B1673556) and genistein (B1671435) stimulation in human bronchial epithelial (HBE) cells. A higher ΔIsc indicates greater CFTR-mediated chloride ion transport.
| Treatment | CFTR-Mediated Chloride Current (ΔIsc) (% of WT) |
| Single Correctors | |
| This compound | ~50-60% |
| Type I (Tezacaftor) | ~10-15% |
| Type III (Elexacaftor) | ~30-40% |
| Combination Treatments | |
| This compound + Type I | Additive Increase |
| This compound + Type III | Additive Increase |
| This compound + Type I + Type III | Near Wild-Type Levels |
Note: The percentage values are estimations based on graphical data from Marchesin et al., 2024. "Additive Increase" indicates a significant improvement over the most effective single agent in the combination.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for the key experiments cited.
Western Blotting for CFTR Protein Maturation
Objective: To qualitatively and quantitatively assess the extent of F508del-CFTR protein processing and trafficking to the cell surface by observing the glycosylation status of the protein.
Methodology:
-
Cell Culture and Treatment:
-
Culture human bronchial epithelial (HBE) cells homozygous for the F508del-CFTR mutation.
-
Treat cells with this compound, Type I, II, or III correctors, or combinations thereof, for 24-48 hours at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates in Laemmli buffer.
-
Separate proteins on a 6-8% polyacrylamide gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the mature (Band C, ~170 kDa) and immature (Band B, ~150 kDa) forms of CFTR using densitometry software.
-
Express the level of CFTR maturation as the ratio of Band C to the total CFTR (Band B + Band C).
-
Ussing Chamber Electrophysiology Assay
Objective: To measure the function of the rescued F508del-CFTR protein by quantifying chloride ion transport across a polarized epithelial cell monolayer.
Methodology:
-
Cell Culture on Permeable Supports:
-
Plate F508del-HBE cells on permeable filter supports and culture until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Treat the cells with the desired correctors or combinations for 24-48 hours.
-
-
Ussing Chamber Setup:
-
Mount the permeable supports in Ussing chambers.
-
Bathe both the apical and basolateral sides with Krebs-bicarbonate Ringer solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the voltage across the epithelial monolayer to 0 mV and measure the Isc.
-
Inhibit the epithelial sodium channel (ENaC) by adding amiloride (B1667095) to the apical chamber.
-
Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist (e.g., forskolin) to the apical and basolateral chambers.
-
Potentiate the activity of the rescued CFTR channels by adding a potentiator (e.g., genistein or VX-770) to the apical chamber.
-
At the end of the experiment, add a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to the forskolin and potentiator stimulation.
-
The magnitude of the ΔIsc is directly proportional to the functional activity of the CFTR channels at the cell surface.
-
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanisms of action for Type I, II, III, and IV CFTR correctors.
Caption: Experimental workflow for assessing the additivity of this compound.
Conclusion
The emergence of the Type IV corrector this compound marks a significant advancement in the field of CFTR modulator therapy. The experimental evidence strongly supports an additive effect when this compound is combined with Type I, II, and III correctors, leading to a more robust rescue of F508del-CFTR processing and function. This complementary mechanism of action underscores the potential for developing novel, highly effective combination therapies that could bring transformative benefits to a larger population of individuals with cystic fibrosis. Further research is warranted to fully elucidate the synergistic potential and long-term efficacy of this compound-containing corrector combinations in preclinical and clinical settings.
References
Independent Verification of IDOR-4 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published research findings on IDOR-4, a novel Type IV Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector. The data presented here is based on the findings of Marchesin V, et al. in their 2024 publication in Science Advances, titled "A uniquely efficacious type of CFTR corrector with complementary mode of action."[1][2][3] This guide summarizes key quantitative data, details experimental protocols, and visualizes the proposed mechanism of action to facilitate independent verification and comparison with alternative CFTR correctors.
Quantitative Data Summary
The following tables summarize the efficacy of this compound in correcting the F508del-CFTR mutation, the most common mutation in Cystic Fibrosis, and compare its performance with other known CFTR correctors.
| Treatment | F508del-CFTR C-band Expression (Fold Increase vs. DMSO) | EC50 (nM) |
| This compound | ~12 | 18 |
| IDOR-3 | ~9 | N/A |
| Tezacaftor (TEZ) + Elexacaftor (ELX) | N/A | N/A |
| Lumacaftor (LUM) + Elexacaftor (ELX) | N/A | N/A |
| Corrector 4a (C4a) | ~4-5 | N/A |
Table 1: Correction of F508del-CFTR protein processing. Data from immunoblotting experiments in F508del-CFTR cells treated for 24 hours. The fold increase is relative to the DMSO control.[4]
| Treatment | F508del-CFTR Function (% of Wild-Type CFTR) |
| This compound | Normalized to near wild-type levels |
| Tezacaftor (TEZ) + Elexacaftor (ELX) | Partially restored |
Table 2: Functional rescue of F508del-CFTR. Data from YFP quenching assays in U2OS-F508del-CFTR-YFP cells.[4]
| Treatment | Additivity with other Corrector Types |
| This compound | Additive with Type I, II, and III |
| IDOR-1 | No additivity with this compound |
| Elexacaftor | No additivity with this compound |
Table 3: Additivity of this compound with other CFTR corrector types.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in the research are provided below.
Immunoblotting for CFTR Correction
This protocol is used to assess the maturation of the F508del-CFTR protein, a hallmark of its correction and trafficking to the cell surface.
-
Cell Culture and Treatment: F508del-CFTR expressing cells (e.g., CFBE41o-) are cultured to confluency. Cells are then treated with the indicated concentrations of CFTR correctors (e.g., 2 µM this compound) or vehicle (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for CFTR. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponding to the mature, fully glycosylated form of CFTR (C-band) is quantified using densitometry and normalized to a loading control (e.g., GAPDH).
YFP Quenching Assay for CFTR Function
This cell-based fluorescence assay measures the ion channel function of CFTR at the cell surface.
-
Cell Line: U2OS cells stably co-expressing F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP) are used.
-
Cell Plating and Treatment: Cells are plated in multi-well plates and treated with CFTR correctors or DMSO for 24 hours to allow for F508del-CFTR rescue.
-
Assay Procedure:
-
The cells are washed to remove the treatment compounds.
-
A baseline fluorescence reading is taken.
-
A solution containing a CFTR potentiator (e.g., Ivacaftor) and a quenching halide (e.g., iodide) is added to the wells.
-
The decrease in YFP fluorescence over time is monitored using a fluorescence plate reader. The rate of fluorescence quenching is proportional to the CFTR channel activity at the cell surface.
-
SILAC-Based Pulse-Chase Assay for Folding Efficiency
This metabolic labeling technique is employed to determine the folding efficiency of newly synthesized CFTR.
-
Cell Culture and Labeling: CFBE41o- cells expressing either wild-type or F508del-CFTR are cultured in "light" or "heavy" SILAC media containing different stable isotopes of essential amino acids (e.g., arginine and lysine).
-
Pulse: Cells are incubated for a short period (e.g., 30 minutes) in the "heavy" medium to label newly synthesized proteins.
-
Chase: The "heavy" medium is replaced with "light" medium, and the cells are incubated for various time points (the "chase" period).
-
Immunoprecipitation and Mass Spectrometry: At each time point, CFTR is immunoprecipitated from cell lysates. The immunoprecipitated proteins are then analyzed by mass spectrometry to determine the ratio of "heavy" to "light" CFTR, which reflects the amount of newly synthesized and folded protein over time.
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound as a Type IV CFTR corrector. This compound is believed to bind to a novel site on the CFTR protein, distinct from other corrector types. This binding is thought to promote the co-translational assembly of the lasso helix-1 (Lh1), membrane-spanning domain 1 (MSD1), and MSD2, thereby facilitating the correct folding and subsequent trafficking of the F508del-CFTR protein to the cell surface.[4][5]
References
- 1. A uniquely efficacious type of CFTR corrector with complementary mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of Elexacaftor/Tezacaftor/Ivacaftor Therapy on CFTR Function in Patients with Cystic Fibrosis and One or Two F508del Alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
Preclinical Meta-Analysis of CFTR Correctors: A Comparative Guide for Researchers
FOR IMMEDIATE RELEASE
A new preclinical data comparison guide offers a head-to-head analysis of the novel CFTR corrector, IDOR-4, against established alternatives Lumacaftor, Tezacaftor, and Elexacaftor. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the in-vitro efficacy, mechanism of action, and experimental protocols for these compounds, all aimed at correcting the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein.
As the quest for more effective cystic fibrosis therapies continues, a clear understanding of the preclinical performance of emerging compounds is crucial. This guide synthesizes available in-vitro data to facilitate a direct comparison of this compound, a novel type IV CFTR corrector, with the clinically approved correctors Lumacaftor, Tezacaftor, and Elexacaftor. The information presented is based on studies conducted in various cell-based models, including primary human bronchial epithelial (HBE) cells and Fischer Rat Thyroid (FRT) cells expressing the F508del-CFTR mutation.
Comparative Efficacy of CFTR Correctors in Preclinical Models
The following tables summarize the quantitative data on the in-vitro efficacy of this compound and its alternatives in rescuing the function of the F508del-CFTR protein. Data is presented for key cell-based assays commonly used in cystic fibrosis research.
| Compound | Cell Model | Assay Type | Efficacy Metric (EC50) | Magnitude of Correction (% of Wild-Type CFTR function) | Reference Compound(s) |
| This compound | CFBE cells | YFP quenching assay | Not explicitly stated | Increased F508del-CFTR C-band expression | - |
| Lumacaftor (VX-809) | F508del-HBE cells | Ussing Chamber | ~81 nM[1] | ~14% of non-CF HBE cells[1] | Corr-4a, VRT-325 |
| Tezacaftor (VX-661) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Improves processing and trafficking of F508del-CFTR | Lumacaftor |
| Elexacaftor (VX-445) | HEK 293 cells | Biochemical analysis | Not explicitly stated | Improves expression and maturation of MSD2 domain of F508del-CFTR | Type I and Type II correctors |
Note: The data presented is compiled from various preclinical studies and is intended for comparative purposes. Absolute values may vary depending on the specific experimental conditions.
Unraveling the Mechanisms of Action
This compound is distinguished as a type IV CFTR corrector, indicating a mechanism of action that is complementary to other classes of correctors.[2][3] Preclinical studies have shown that this compound restores the trafficking of the F508del-CFTR protein to the cell surface.[4] Its additive effects when used in combination with other correctors suggest that it targets a distinct molecular defect in the processing of the mutant protein.[2]
In contrast, Lumacaftor, Tezacaftor, and Elexacaftor are classified as earlier types of CFTR correctors. Lumacaftor and Tezacaftor primarily act by improving the cellular processing and trafficking of F508del-CFTR.[5][6] Elexacaftor has been shown to specifically enhance the expression and maturation of the second membrane-spanning domain (MSD2) of the F508del-CFTR protein.[7] The combination of these different classes of correctors has been a key strategy in developing highly effective therapies for cystic fibrosis.
Below is a diagram illustrating the proposed signaling pathway for CFTR protein correction.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed methodologies for key in-vitro experiments are provided below.
YFP-Based Halide Influx Assay
This functional assay is a common high-throughput screening method to measure CFTR channel activity.
-
Cell Culture: Fischer Rat Thyroid (FRT) or other suitable cells stably expressing F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP) are cultured in 96-well plates.
-
Compound Incubation: Cells are incubated with the test corrector compounds (e.g., this compound) for a specified period (e.g., 24 hours) to allow for correction of the F508del-CFTR protein.
-
Assay Procedure: The cell culture medium is replaced with a buffer containing a CFTR potentiator (to open the channel) and a halide solution.
-
Data Acquisition: The influx of halide ions through the functional CFTR channels at the cell surface quenches the YFP fluorescence. The rate of fluorescence quenching is measured over time using a plate reader.
-
Data Analysis: The rate of quenching is proportional to the CFTR channel activity, and the efficacy of the corrector is determined by comparing the quenching rate in treated cells to that in untreated or vehicle-treated cells.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay provides a more physiologically relevant model for assessing CFTR function in a three-dimensional cell culture system.[8]
-
Organoid Culture: Intestinal organoids are derived from rectal biopsies of cystic fibrosis patients and cultured in a basement membrane matrix.
-
Corrector Treatment: Organoids are treated with CFTR correctors for a defined period to allow for F508del-CFTR rescue.
-
Assay Stimulation: The culture medium is replaced with a solution containing forskolin (B1673556), an adenylyl cyclase activator that increases intracellular cAMP and subsequently activates CFTR.
-
Imaging: Brightfield images of the organoids are captured at baseline and at various time points after forskolin stimulation.
-
Data Analysis: The swelling of the organoids, caused by fluid secretion into the lumen through functional CFTR channels, is quantified by measuring the change in organoid area over time. The extent of swelling is a direct measure of CFTR function.
This comparative guide is intended to serve as a valuable resource for the scientific community, fostering further research and development in the field of cystic fibrosis therapeutics. The preclinical data presented herein highlights the potential of novel correctors like this compound and provides a framework for their evaluation against existing therapies.
References
- 1. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A uniquely efficacious type of CFTR corrector with complementary mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lumacaftor alone and combined with ivacaftor: preclinical and clinical trial experience of F508del CFTR correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elexacaftor Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Preclinical-to-Clinical Comparative Analysis: The Novel CFTR Corrector IDOR-4 versus the Standard of Care in Cystic Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of IDOR-4, a novel investigational Type IV cystic fibrosis transmembrane conductance regulator (CFTR) corrector, against the current standard of care for cystic fibrosis (CF), the triple-combination therapy Trikafta® (elexacaftor/tezacaftor (B612225)/ivacaftor). This document summarizes available preclinical data for this compound and contrasts it with the extensive clinical data for Trikafta, offering a framework for understanding the potential of this new therapeutic class.
Introduction to Cystic Fibrosis and CFTR Modulation
Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which encodes for an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes. The most common mutation, F508del, leads to a misfolded CFTR protein that is prematurely degraded and does not reach the cell surface, resulting in dysfunctional ion transport and the hallmark multi-organ pathology of CF.
The current standard of care for eligible patients is CFTR modulator therapy, which aims to correct the underlying protein defect. These modulators are categorized into different classes based on their mechanism of action. Correctors, such as elexacaftor (B607289) and tezacaftor, aid in the proper folding and trafficking of the CFTR protein to the cell surface. Potentiators, like ivacaftor (B1684365), enhance the opening probability of the CFTR channel once it is at the cell surface. The triple-combination therapy, Trikafta, has revolutionized CF treatment by significantly improving clinical outcomes.[1][2]
This compound represents a new class of CFTR correctors, designated as Type IV, which have a distinct and complementary mode of action to existing correctors.[3][4] This guide will delve into the preclinical evidence for this compound and compare its demonstrated in vitro efficacy with the established clinical performance of Trikafta.
Comparative Data Summary
The following tables summarize the available quantitative data for this compound (preclinical) and Trikafta (clinical). It is crucial to note that this is not a head-to-head comparison, as the data are derived from different experimental systems (in vitro cell-based assays versus human clinical trials).
Table 1: Efficacy Data Summary
| Parameter | This compound (Preclinical, in vitro) | Trikafta® (Elexacaftor/Tezacaftor/Ivacaftor) (Clinical) |
| CFTR Trafficking | Restores F508del-CFTR trafficking to the cell surface, indicated by increased C-band expression in CFBE cells.[5] | Elexacaftor and tezacaftor facilitate the cellular processing and trafficking of F508del-CFTR to the cell surface.[6] |
| CFTR Function | Restores F508del-CFTR function in a YFP quenching assay.[5] | Significant improvements in lung function (ppFEV1), with mean absolute increases of up to 14.3 percentage points in clinical trials.[7] |
| Sweat Chloride Reduction | Not directly measured in available preclinical studies. | Significant reductions in sweat chloride concentration, with mean changes of approximately -45.1 mmol/L.[7] |
| Additive Effects | Demonstrates additivity with Type I, II, and III correctors.[3] | The combination of two correctors (elexacaftor and tezacaftor) with a potentiator (ivacaftor) provides a synergistic effect.[8] |
Table 2: Safety and Tolerability
| Parameter | This compound (Preclinical, in vitro) | Trikafta® (Elexacaftor/Tezacaftor/Ivacaftor) (Clinical) |
| Safety Profile | Safety data from in vivo models or human trials are not yet available. | Generally well-tolerated. The most common adverse reactions include headache, upper respiratory tract infection, abdominal pain, and diarrhea.[1] |
| Serious Adverse Events | Not applicable. | Serious adverse drug reactions are rare but can include liver injury.[9] |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the evaluation of CFTR modulators.
CFTR Trafficking Assay (Immunoblotting)
This assay is used to assess the maturation and cell surface expression of the CFTR protein.
-
Cell Culture: Human bronchial epithelial cells (CFBE41o-) expressing F508del-CFTR are cultured to confluence.
-
Treatment: Cells are treated with the test compound (e.g., this compound) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for CFTR, followed by a secondary antibody conjugated to a detection enzyme.
-
Detection and Analysis: The protein bands are visualized, and the intensity of the mature, fully glycosylated C-band (indicating successful trafficking to the cell surface) is quantified relative to a loading control.[10]
CFTR Function Assay (YFP Quenching Assay)
This high-throughput screening assay measures CFTR-mediated ion transport.
-
Cell Line: Cells stably co-expressing a halide-sensitive Yellow Fluorescent Protein (YFP) and the CFTR mutant of interest are used.
-
Treatment: Cells are incubated with the test compound or vehicle control.
-
Assay Procedure:
-
The baseline YFP fluorescence is measured.
-
A solution containing iodide is added to the cells.
-
CFTR channels are activated (e.g., with forskolin).
-
The rate of YFP fluorescence quenching, caused by iodide influx through active CFTR channels, is measured over time.
-
-
Data Analysis: A faster rate of quenching indicates greater CFTR function.[11][12][13]
Ussing Chamber Assay
This electrophysiological technique is the gold standard for measuring ion transport across epithelial tissues.
-
Cell Culture: Primary human bronchial epithelial cells are grown on permeable supports to form a polarized monolayer.
-
Mounting: The cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.
-
Measurement: The transepithelial voltage is clamped to zero, and the short-circuit current (Isc), which reflects net ion transport, is measured.
-
CFTR Activation and Inhibition:
-
CFTR-mediated chloride secretion is stimulated by adding a cAMP agonist (e.g., forskolin).
-
A CFTR potentiator (e.g., genistein (B1671435) or ivacaftor) can be added to maximally activate the channels.
-
A specific CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc in response to activators and inhibitors provides a quantitative measure of CFTR function.[14][15][16]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of CFTR correctors and potentiators.
Caption: Experimental workflow for the Ussing chamber assay.
Discussion and Future Directions
The preclinical data for this compound are promising, suggesting a novel mechanism of action that complements existing CFTR correctors.[3] Its ability to restore F508del-CFTR trafficking and function in vitro positions it as a potential candidate for further development.[5] However, it is important to emphasize that these are early-stage findings.
In contrast, Trikafta has a well-established and robust clinical profile, demonstrating significant and life-changing benefits for a large proportion of the CF population.[1][2] The high efficacy and favorable safety profile of Trikafta set a high bar for any new therapeutic contender.
The path forward for this compound will involve comprehensive preclinical safety and toxicology studies, followed by clinical trials to evaluate its safety, tolerability, and efficacy in humans. A key area of investigation will be its potential use in combination with existing modulators, given its demonstrated additivity with other corrector types in vitro.[3] Furthermore, the unique mechanism of Type IV correctors may offer therapeutic benefits for CF patients with mutations that are less responsive to the current standard of care.
This guide serves as a snapshot of the current landscape, highlighting the journey from preclinical discovery to clinical standard of care. Continued research and development are essential to further improve therapeutic options for all individuals living with cystic fibrosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of Trikafta (ELX/TEZ/IVA) & Symdeko (TEZ/IVA) in Treating Cystic Fibrosis with F508del Allele: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A uniquely efficacious type of CFTR corrector with complementary mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TRIKAFTA for the Treatment of Cystic Fibrosis, USA [clinicaltrialsarena.com]
- 7. mdpi.com [mdpi.com]
- 8. Elexacaftor is a CFTR potentiator and acts synergistically with ivacaftor during acute and chronic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trikaftahcp.com [trikaftahcp.com]
- 10. cff.org [cff.org]
- 11. Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for IDOR-4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like IDOR-4 are paramount for laboratory safety and environmental protection. Given that this compound is a biologically active small molecule inhibitor, all waste materials containing this compound must be treated as potentially hazardous chemical waste. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound in solid form, in solution, and as contaminated labware.
Key Disposal Principles
Due to the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures for this compound, a cautious approach is mandatory. The core principle is to manage all this compound waste streams as hazardous chemical waste. Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer or in regular trash.
Physical and Chemical Properties of this compound
A summary of the known quantitative data for this compound is presented below. This information is critical for its proper handling and storage.
| Property | Value | Source |
| Appearance | White to off-white solid powder | [1][2] |
| Molecular Formula | C44H51F3N12O7 | [1] |
| Molecular Weight | 916.95 g/mol | [1][2] |
| Solubility | Soluble in DMSO (≥ 250 mg/mL) | [2] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [2] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [2] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol details the procedures for the safe segregation, collection, and disposal of all forms of this compound waste.
Step 1: Waste Segregation and Collection
Proper segregation is the first critical step to ensure safe disposal.
-
Solid Waste:
-
Collect all solid this compound waste, including residual powder, contaminated weighing paper, pipette tips, and gloves, in a dedicated, leak-proof hazardous waste container clearly labeled for "this compound Solid Waste."
-
-
Liquid Waste:
-
Collect all aqueous and solvent solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
-
Given its high solubility in DMSO, ensure the liquid waste container is compatible with organic solvents.
-
-
Contaminated Labware:
-
Disposable glassware or plasticware that has come into direct contact with this compound should be collected in a designated "Contaminated Sharps" or "Contaminated Labware" container.
-
If decontamination is feasible, triple-rinse the labware with a suitable solvent (such as ethanol (B145695) or acetone). The first two rinsates must be collected as hazardous liquid waste. The third rinsate may be disposed of down the drain with copious amounts of water, pending local regulations.
-
Step 2: Container Selection and Labeling
The use of appropriate and clearly labeled containers is essential for safety and regulatory compliance.
-
Container Type: Use only approved, leak-proof containers with tight-fitting lids. For liquid waste, glass bottles are generally preferred for solvent compatibility.
-
Clear Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The primary hazard (e.g., "Potentially Biologically Active," "Chemical Waste for Incineration")
-
The date of accumulation.
-
Step 3: Storage of Waste
Proper storage of hazardous waste within the laboratory is crucial to prevent accidents.
-
Designated Area: Store the sealed hazardous waste containers in a designated, secure area within the laboratory, away from general laboratory traffic.
-
Secondary Containment: It is best practice to use secondary containment for liquid waste containers to mitigate spills.
Step 4: Scheduling Waste Pickup
The final step is to arrange for the professional disposal of the collected waste.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow Institutional Procedures: Adhere to all institutional procedures for waste manifests and pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste streams.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
